molecular formula C18H20O4 B3086734 (2S)-3',4',7-Trimethoxyflavan CAS No. 116384-26-0

(2S)-3',4',7-Trimethoxyflavan

カタログ番号: B3086734
CAS番号: 116384-26-0
分子量: 300.3 g/mol
InChIキー: MZTMCSKWSQDRAX-HNNXBMFYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(2S)-3',4',7-Trimethoxyflavan is a useful research compound. Its molecular formula is C18H20O4 and its molecular weight is 300.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3,4-dihydro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-19-14-7-4-12-5-8-15(22-17(12)11-14)13-6-9-16(20-2)18(10-13)21-3/h4,6-7,9-11,15H,5,8H2,1-3H3/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTMCSKWSQDRAX-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(O2)C3=CC(=C(C=C3)OC)OC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(CC[C@H](O2)C3=CC(=C(C=C3)OC)OC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701157803
Record name 2H-1-Benzopyran, 2-(3,4-dimethoxyphenyl)-3,4-dihydro-7-methoxy-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701157803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116384-26-0
Record name 2H-1-Benzopyran, 2-(3,4-dimethoxyphenyl)-3,4-dihydro-7-methoxy-, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116384-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran, 2-(3,4-dimethoxyphenyl)-3,4-dihydro-7-methoxy-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701157803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of (2S)-3',4',7-Trimethoxyflavan: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway Overview

The synthesis is designed as a three-step sequence:

  • Step 1: Claisen-Schmidt Condensation to synthesize the chalcone (B49325) intermediate, (E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one.

  • Step 2: Asymmetric Transfer Hydrogenation of the chalcone to afford the chiral alcohol, (1S)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol.

  • Step 3: Intramolecular Mitsunobu Reaction for the cyclization of the chiral alcohol to yield the final product, (2S)-3',4',7-Trimethoxyflavan.

Synthesis_Workflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Asymmetric Reduction cluster_2 Step 3: Cyclization A 2-Hydroxy-4-methoxyacetophenone C (E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one A->C NaOH or KOH, EtOH, rt B 3,4-Dimethoxybenzaldehyde (B141060) B->C D (1S)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol C->D (R,R)-TsDPEN-Ru(II) catalyst, HCOOH/NEt3, rt E This compound D->E DIAD, PPh3, THF, 0 °C to rt

Caption: Proposed synthetic workflow for this compound.

Data Presentation

Table 1: Summary of Starting Materials and Intermediates

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
2-Hydroxy-4-methoxyacetophenone2-Hydroxy-4-methoxyacetophenoneC₉H₁₀O₃166.17Starting Material
3,4-Dimethoxybenzaldehyde3,4-DimethoxybenzaldehydeC₉H₁₀O₃166.17Starting Material
(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-oneC₁₈H₁₈O₅314.33Intermediate (Chalcone)
(1S)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol(1S)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)propan-1-olC₁₈H₂₂O₅318.36Intermediate (Chiral Alcohol)
This compoundthis compoundC₁₈H₂₀O₄300.35Final Product

Table 2: Summary of Reaction Conditions and Expected Outcomes

StepReaction TypeKey ReagentsSolventTemperatureExpected YieldExpected Enantiomeric Excess (ee)
1Claisen-Schmidt CondensationNaOH or KOHEthanol (B145695)Room Temp.80-95%N/A
2Asymmetric Transfer Hydrogenation(R,R)-TsDPEN-Ru(II) catalyst, HCOOH/NEt₃DMFRoom Temp.85-95%>95%
3Intramolecular Mitsunobu ReactionDIAD, PPh₃THF0 °C to rt60-80%>95% (retention of ee)

*Note: Expected yields and ee are based on analogous reactions reported in the literature and may require optimization for this specific substrate.

Experimental Protocols

Step 1: Synthesis of (E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (Chalcone)

This procedure is adapted from standard Claisen-Schmidt condensation protocols.

Materials:

  • 2-Hydroxy-4-methoxyacetophenone

  • 3,4-Dimethoxybenzaldehyde

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 1M

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 2-hydroxy-4-methoxyacetophenone in ethanol.

  • In a separate beaker, prepare a 50% (w/v) aqueous solution of NaOH or KOH and add 2.0-3.0 equivalents to the ethanolic solution of the acetophenone (B1666503) with stirring.

  • To this mixture, add 1.05 equivalents of 3,4-dimethoxybenzaldehyde dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify to pH 2-3 with 1M HCl.

  • The precipitated yellow solid is collected by vacuum filtration, washed with cold deionized water until the filtrate is neutral, and dried.

  • The crude product can be purified by recrystallization from ethanol to afford the pure chalcone.

Expected Characterization Data (for analogous compounds):

  • ¹H NMR: Resonances for aromatic protons, two vinylic protons of the α,β-unsaturated system (typically doublets with J ≈ 15 Hz for the E-isomer), and methoxy (B1213986) group singlets.

  • ¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, and methoxy carbons.

  • IR (cm⁻¹): Characteristic peaks for the hydroxyl group, aromatic C-H, C=O (ketone), and C=C (alkene).

Step 2: Synthesis of (1S)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol

This protocol is based on the Ru(II)-catalyzed asymmetric transfer hydrogenation of chalcones.[1][2]

Materials:

  • (E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

  • (R,R)-TsDPEN-Ru(II) catalyst (e.g., RuCl--INVALID-LINK--)

  • Formic acid (HCOOH)

  • Triethylamine (B128534) (NEt₃)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of the chalcone (1.0 equivalent) in anhydrous DMF, add the (R,R)-TsDPEN-Ru(II) catalyst (0.5-2 mol%).

  • Add a 5:2 mixture of formic acid and triethylamine (5 equivalents) as the hydrogen source.

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the chiral alcohol.

  • The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.

Expected Characterization Data (for analogous compounds):

  • ¹H NMR: Disappearance of the vinylic proton signals and appearance of signals corresponding to the CH-OH and CH₂ protons of the propan-1-ol backbone.

  • Chiral HPLC: Baseline separation of the two enantiomers to determine the ee.

Step 3: Synthesis of this compound

This procedure utilizes an intramolecular Mitsunobu reaction for the cyclization step.[3][4] This reaction typically proceeds with inversion of configuration at the stereocenter. Therefore, starting with the (1S)-alcohol will lead to the (2S)-flavan.

Materials:

  • (1S)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Triphenylphosphine (B44618) (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the chiral alcohol (1.0 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine (B178648) byproduct, yielding the this compound.

  • The final product should be characterized by NMR and its optical rotation measured.

Expected Characterization Data (for the final product):

  • ¹H NMR: Characteristic signals for the flavan (B184786) core, including the proton at C2 (likely a doublet of doublets), and the methylene (B1212753) protons at C3 and C4, along with aromatic and methoxy signals.

  • ¹³C NMR: Resonances corresponding to the carbons of the trimethoxyflavan skeleton.

  • Optical Rotation: A specific rotation value ([α]D) should be measured to confirm the enantiopurity of the final product. The sign of the rotation will be characteristic of the (S)-enantiomer.

Logical Relationships and Workflow Diagrams

Experimental_Workflow cluster_chalcone Chalcone Synthesis cluster_reduction Asymmetric Reduction cluster_cyclization Cyclization start_chalcone Dissolve Reactants react_chalcone Claisen-Schmidt Condensation start_chalcone->react_chalcone workup_chalcone Acidification & Filtration react_chalcone->workup_chalcone purify_chalcone Recrystallization workup_chalcone->purify_chalcone start_reduction Dissolve Chalcone & Catalyst purify_chalcone->start_reduction Intermediate 1 react_reduction Asymmetric Transfer Hydrogenation start_reduction->react_reduction workup_reduction Quenching & Extraction react_reduction->workup_reduction purify_reduction Column Chromatography workup_reduction->purify_reduction start_cyclization Dissolve Chiral Alcohol & Reagents purify_reduction->start_cyclization Intermediate 2 react_cyclization Intramolecular Mitsunobu Reaction start_cyclization->react_cyclization workup_cyclization Solvent Removal react_cyclization->workup_cyclization purify_cyclization Column Chromatography workup_cyclization->purify_cyclization

Caption: Detailed experimental workflow for each synthetic step.

This technical guide provides a comprehensive, albeit proposed, pathway for the synthesis of this compound. The protocols are based on robust and well-documented chemical transformations and should serve as a strong foundation for researchers aiming to synthesize this and related chiral flavans. It is recommended that each step be optimized to achieve the best possible yields and stereoselectivity.

References

Enantioselective synthesis of 3',4',7-Trimethoxyflavan

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Enantioselective Synthesis of 3',4',7-Trimethoxyflavan (B1631947)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 3',4',7-Trimethoxyflavan and the Importance of Enantioselectivity

Flavans are a subclass of flavonoids characterized by a saturated heterocyclic C ring. Many flavonoids exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The biological activity of chiral flavonoids is often dependent on their stereochemistry, with one enantiomer exhibiting significantly higher potency or a different pharmacological profile than the other. Therefore, the development of synthetic methods to access enantiomerically pure flavonoids is of paramount importance for the systematic investigation of their therapeutic potential. 3',4',7-Trimethoxyflavan is a specific flavan (B184786) derivative whose biological activities are yet to be fully explored, making its enantioselective synthesis a valuable endeavor for drug discovery and development.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach to enantiomerically enriched 3',4',7-trimethoxyflavan involves the diastereoselective reduction of the corresponding chiral flavanone, 3',4',7-trimethoxyflavanone. This key intermediate can, in turn, be synthesized through several asymmetric strategies. Two plausible and widely used methods are the asymmetric intramolecular oxa-Michael addition of a 2'-hydroxychalcone (B22705) precursor and the asymmetric hydrogenation of the corresponding flavone, 3',4',7-trimethoxyflavone.

G 3',4',7-Trimethoxyflavan 3',4',7-Trimethoxyflavan 3',4',7-Trimethoxyflavanone 3',4',7-Trimethoxyflavanone 3',4',7-Trimethoxyflavan->3',4',7-Trimethoxyflavanone Diastereoselective Reduction 2'-Hydroxy-3,4,4'-trimethoxychalcone 2'-Hydroxy-3,4,4'-trimethoxychalcone 3',4',7-Trimethoxyflavanone->2'-Hydroxy-3,4,4'-trimethoxychalcone Asymmetric Intramolecular Oxa-Michael Addition 3',4',7-Trimethoxyflavone 3',4',7-Trimethoxyflavone 3',4',7-Trimethoxyflavanone->3',4',7-Trimethoxyflavone Asymmetric Hydrogenation 2-Hydroxy-4-methoxyacetophenone 2-Hydroxy-4-methoxyacetophenone 2'-Hydroxy-3,4,4'-trimethoxychalcone->2-Hydroxy-4-methoxyacetophenone 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde 2'-Hydroxy-3,4,4'-trimethoxychalcone->3,4-Dimethoxybenzaldehyde 3',4',7-Trimethoxyflavone->2'-Hydroxy-3,4,4'-trimethoxychalcone Oxidative Cyclization G cluster_0 Cell Membrane and Cytoplasm cluster_1 Nucleus LPS/Other Stimuli LPS/Other Stimuli TLR4 TLR4 LPS/Other Stimuli->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_nucleus->Pro-inflammatory Genes Induces Transcription TNF-α, IL-6, COX-2 TNF-α, IL-6, COX-2 Pro-inflammatory Genes->TNF-α, IL-6, COX-2 Expression Trimethoxyflavan Derivative Trimethoxyflavan Derivative Trimethoxyflavan Derivative->IKK Inhibits

References

The Biosynthesis of (2S)-3',4',7-Trimethoxyflavan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-3',4',7-Trimethoxyflavan is a methylated flavanone (B1672756), a class of flavonoids with diverse and promising biological activities. Understanding its biosynthesis is crucial for developing biotechnological production platforms and for the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolism to the final methylated product. The guide includes a summary of quantitative data for key enzymes, detailed experimental protocols for their characterization, and a visualization of the metabolic pathway.

Introduction

Flavonoids are a large class of plant secondary metabolites with a common C6-C3-C6 skeleton. Among them, flavanones serve as key intermediates for the synthesis of other flavonoid subclasses. The biological properties of flavonoids can be significantly altered by modifications such as hydroxylation, glycosylation, and methylation. O-methylation, in particular, can enhance the metabolic stability, bioavailability, and specific bioactivities of these compounds. This compound is a flavanone with methoxy (B1213986) groups at the 3', 4', and 7 positions of the flavan (B184786) nucleus. This guide elucidates its formation through the general phenylpropanoid and flavonoid biosynthesis pathways, followed by specific methylation events catalyzed by O-methyltransferases (OMTs).

The Biosynthetic Pathway

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA. This is followed by the flavonoid biosynthesis pathway to construct the flavanone core, which is subsequently methylated by specific O-methyltransferases.

Formation of the Flavanone Backbone

The initial steps leading to the formation of the flavanone precursor, (2S)-naringenin, are well-established and involve the following key enzymes[1][2]:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA thioester, p-coumaroyl-CoA.

  • Chalcone (B49325) synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone[3].

  • Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin[4][5].

Hydroxylation to (2S)-Eriodictyol

The immediate precursor for the methylation steps is (2S)-eriodictyol. This is formed from (2S)-naringenin through the action of a specific hydroxylase:

  • Flavonoid 3'-hydroxylase (F3'H): A cytochrome P450 monooxygenase that introduces a hydroxyl group at the 3' position of the B-ring of (2S)-naringenin to produce (2S)-eriodictyol (5,7,3',4'-tetrahydroxyflavanone)[6][7][8].

Sequential O-Methylation

The final steps in the biosynthesis of this compound involve the sequential transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the hydroxyl groups of (2S)-eriodictyol. This is catalyzed by a series of regiospecific O-methyltransferases (OMTs)[8][9]. While the exact order of methylation can vary depending on the plant species and the specific enzymes present, a plausible pathway based on characterized OMTs is as follows:

  • 7-O-Methylation: A flavanone 7-O-methyltransferase (FOMT) catalyzes the methylation of the 7-hydroxyl group of (2S)-eriodictyol to form (2S)-hesperetin (5,3',4'-trihydroxy-7-methoxyflavanone).

  • 3'-O-Methylation: A flavanone 3'-O-methyltransferase then acts on (2S)-hesperetin to methylate the 3'-hydroxyl group, yielding (2S)-homoeriodictyol (5,4'-dihydroxy-3',7-dimethoxyflavanone).

  • 4'-O-Methylation: Finally, a flavanone 4'-O-methyltransferase methylates the 4'-hydroxyl group of (2S)-homoeriodictyol to produce the final product, this compound.

It is also possible that the methylation of the B-ring hydroxyls (3' and 4') occurs before the methylation of the A-ring 7-hydroxyl. The precise sequence is determined by the substrate specificity and kinetic parameters of the respective OMTs within a given biological system.

Quantitative Data

The following table summarizes representative kinetic parameters for the key enzyme classes involved in the later stages of this compound biosynthesis. It is important to note that these values are highly dependent on the enzyme source, substrate, and assay conditions.

Enzyme ClassEnzyme SourceSubstrateKm (µM)kcat (s-1)Reference
Flavonoid 3'-Hydroxylase (F3'H) Gerbera hybridaNaringenin~5N/A[4]
Flavanone 7-O-Methyltransferase Oryza sativa (OsNOMT)Naringenin1.9 ± 0.125 ± 3[10]
Flavanone 3'-O-Methyltransferase Citrus sinensis (CsOMT16)Eriodictyol12.7 ± 1.10.23 ± 0.01[11]
Flavonoid 4'-O-Methyltransferase Dianthus caryophyllus (F 4'-OMT)Kaempferol1.71.59[12]

Note: N/A indicates data not available in the cited literature. Kinetic data for F3'H is often difficult to obtain due to its membrane-bound nature and dependence on a partner cytochrome P450 reductase.

Experimental Protocols

This section provides a generalized methodology for the key experiments used to characterize the enzymes in the this compound biosynthetic pathway.

Heterologous Expression and Purification of O-Methyltransferases

This protocol describes the expression of OMTs in Escherichia coli and their subsequent purification, a common prerequisite for in vitro characterization.

1. Gene Cloning:

  • The open reading frame of the target OMT gene is amplified by PCR from a cDNA library of the source organism.
  • The PCR product is cloned into an expression vector (e.g., pET series) containing a purification tag (e.g., His-tag, GST-tag).

2. Heterologous Expression:

  • The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight.
  • The starter culture is used to inoculate a larger volume of LB medium.
  • The culture is grown at 37°C to an OD600 of 0.6-0.8.
  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
  • The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.

3. Protein Purification:

  • Cells are harvested by centrifugation.
  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).
  • Cells are lysed by sonication or high-pressure homogenization.
  • The lysate is clarified by centrifugation to remove cell debris.
  • The supernatant containing the soluble protein is loaded onto a chromatography column packed with a resin appropriate for the fusion tag (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
  • The column is washed with a wash buffer containing a low concentration of the eluting agent (e.g., 20 mM imidazole for His-tagged proteins).
  • The tagged protein is eluted with an elution buffer containing a high concentration of the eluting agent (e.g., 250 mM imidazole for His-tagged proteins).
  • The purity of the protein is assessed by SDS-PAGE.
  • The purified protein is dialyzed against a storage buffer and stored at -80°C.

In Vitro O-Methyltransferase Activity Assay

This protocol outlines a general method to determine the activity and substrate specificity of a purified OMT.

1. Reaction Mixture Preparation:

  • A typical reaction mixture (e.g., 100 µL final volume) contains:
  • 50-100 mM buffer (e.g., Tris-HCl, pH 7.5)
  • 1-5 µg of purified OMT
  • 10-100 µM of the flavonoid substrate (e.g., eriodictyol, dissolved in DMSO)
  • 100-500 µM S-adenosyl-L-methionine (SAM) as the methyl donor
  • For radiometric assays, [14C-methyl]-SAM can be used.

2. Reaction Incubation:

  • The reaction is initiated by the addition of the enzyme or SAM.
  • The mixture is incubated at a suitable temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
  • The reaction is stopped by the addition of an acid (e.g., HCl) or by extraction with an organic solvent.

3. Product Analysis:

  • The reaction products are extracted with an organic solvent (e.g., ethyl acetate).
  • The organic phase is evaporated to dryness and the residue is redissolved in a suitable solvent (e.g., methanol).
  • The products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
  • The identity of the methylated product can be confirmed by comparison with an authentic standard or by detailed structural analysis (e.g., NMR).

4. Kinetic Analysis:

  • To determine the Km and kcat values, the initial reaction rates are measured at varying concentrations of one substrate while keeping the other substrate at a saturating concentration.
  • The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.

Visualizations

Biosynthetic Pathway of this compound

Biosynthesis_of_Trimethoxyflavan Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic acid C4H C4H Cin->C4H pCoumaric p-Coumaric acid FourCL 4CL pCoumaric->FourCL pCoumaroylCoA p-Coumaroyl-CoA CHS CHS pCoumaroylCoA->CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->CHS NaringeninChalcone Naringenin Chalcone CHI CHI NaringeninChalcone->CHI Naringenin (2S)-Naringenin F3H F3'H Naringenin->F3H Eriodictyol (2S)-Eriodictyol FOMT7 7-O-Methyltransferase Eriodictyol->FOMT7 Hesperetin (2S)-Hesperetin FOMT3_prime 3'-O-Methyltransferase Hesperetin->FOMT3_prime Homoeriodictyol (2S)-Homoeriodictyol FOMT4_prime 4'-O-Methyltransferase Homoeriodictyol->FOMT4_prime Trimethoxyflavan This compound PAL->Cin C4H->pCoumaric FourCL->pCoumaroylCoA CHS->NaringeninChalcone CHI->Naringenin F3H->Eriodictyol FOMT7->Hesperetin FOMT3_prime->Homoeriodictyol FOMT4_prime->Trimethoxyflavan

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for OMT Characterization

OMT_Workflow Cloning Gene Cloning Expression Heterologous Expression in E. coli Cloning->Expression Purification Protein Purification Expression->Purification Assay In Vitro Activity Assay Purification->Assay Analysis Product Analysis (HPLC/LC-MS) Assay->Analysis Kinetics Kinetic Analysis Analysis->Kinetics

Caption: Experimental workflow for OMT characterization.

Conclusion

The biosynthesis of this compound is a multi-step process that relies on the coordinated action of enzymes from the general phenylpropanoid pathway, the flavonoid pathway, and a series of regiospecific O-methyltransferases. While the core pathway to the flavanone backbone is well understood, the specific OMTs and the precise sequence of methylation events can be species-dependent. This guide provides a comprehensive framework for understanding this pathway, offering valuable information for researchers aiming to produce this and other methylated flavonoids through metabolic engineering or to explore their therapeutic potential. Further research is needed to fully characterize the OMTs involved in the biosynthesis of this compound and to elucidate the regulatory mechanisms that control its production in nature.

References

An In-depth Technical Guide to the Chemical Properties of (2S)-3',4',7-Trimethoxyflavan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-3',4',7-Trimethoxyflavan is a flavan (B184786) compound belonging to the broader class of flavonoids, which are widely recognized for their diverse biological activities. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound. While specific experimental data for this particular flavan is limited in publicly available literature, this document compiles available information and draws comparisons with structurally related compounds to offer a detailed profile. The guide covers physicochemical properties, spectral data, and known biological activities, including its weak cytotoxic effects against HCT116 and HepG2 cancer cell lines. Furthermore, it outlines relevant experimental protocols and discusses potential signaling pathways that may be influenced by this compound, providing a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₈H₂₀O₄[1]
Molecular Weight 300.35 g/mol [1]
CAS Number 116384-26-0[1]
Appearance Not specified (likely a solid)Inferred
Melting Point Not available
Boiling Point Not available
Solubility 10 mM in DMSO[1]

Spectral Data

Detailed experimental spectral data for this compound, including ¹H NMR, ¹³C NMR, and mass spectrometry, are not explicitly available in the reviewed literature. However, based on the known structure and data from analogous trimethoxy-substituted flavones and flavanones, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of this compound are influenced by the electron-donating methoxy (B1213986) groups and the stereochemistry at the C2 position.

¹H NMR:

  • Aromatic Protons: Signals for the protons on the A and B rings would be expected in the aromatic region (δ 6.0-8.0 ppm). The substitution pattern of the methoxy groups would lead to specific splitting patterns (e.g., doublets, singlets).

  • Flavan Nucleus Protons: The protons on the C2, C3, and C4 positions of the flavan core would exhibit characteristic signals. The C2 proton, being adjacent to the chiral center and an oxygen atom, would likely appear as a multiplet. The C3 and C4 protons would also show complex splitting patterns due to their diastereotopic nature.

  • Methoxy Protons: Three distinct singlets, each integrating to three protons, would be expected in the upfield region (δ 3.7-4.0 ppm), corresponding to the three methoxy groups.

¹³C NMR:

  • Aromatic Carbons: A series of signals in the downfield region (δ 100-165 ppm) would correspond to the carbons of the aromatic A and B rings. The carbons attached to the methoxy groups would be shifted downfield.

  • Flavan Nucleus Carbons: The C2, C3, and C4 carbons would resonate in the aliphatic region, with the C2 carbon appearing further downfield due to its attachment to the oxygen atom.

  • Methoxy Carbons: Three distinct signals in the region of δ 55-60 ppm would be attributable to the carbons of the three methoxy groups.

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, this compound would be expected to show a molecular ion peak [M]⁺ at m/z 300. The fragmentation pattern would likely involve the loss of methyl groups (CH₃) from the methoxy substituents, leading to fragments at m/z 285, 270, and 255. Retro-Diels-Alder (RDA) fragmentation of the heterocyclic C ring, a common fragmentation pathway for flavonoids, could also be anticipated, yielding characteristic fragment ions corresponding to the A and B rings.

Biological Activity and Experimental Protocols

This compound has been reported to exhibit weak cytotoxic activities against human colorectal carcinoma (HCT116) and human liver cancer (HepG2) cell lines, with IC₅₀ values of 34.36 µg/mL and 38.51 µg/mL, respectively.[1]

Cytotoxicity Assay Protocol (MTT Assay)

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The following is a generalized protocol for evaluating the cytotoxic effects of a compound like this compound on cancer cell lines.

Materials:

  • HCT116 and HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT116 and HepG2 cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in a complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow MTT Assay Experimental Workflow A Seed HCT116/HepG2 cells in 96-well plates B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I PI3K_Akt_Pathway Potential Inhibition of PI3K/Akt Pathway by Flavans cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream activates/inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream->Apoptosis_Inhibition Flavan This compound Flavan->PI3K inhibits? Flavan->Akt inhibits? MAPK_Pathway Potential Modulation of MAPK Pathway by Flavans cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Flavan This compound Flavan->Raf inhibits? Flavan->MEK inhibits? Gene_Expression Altered Gene Expression (Proliferation, Survival) Transcription->Gene_Expression NFkB_Pathway Potential Inhibition of NF-κB Pathway by Flavans cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Stimuli->IKK IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation IkB_NFkB->NFkB IκB degradation Flavan This compound Flavan->IKK inhibits? Gene_Transcription Target Gene Transcription (Inflammation, Survival) NFkB_nuc->Gene_Transcription Synthesis_Workflow Plausible Synthetic Workflow for this compound A 2'-hydroxy-4'-methoxyacetophenone + 3,4-dimethoxybenzaldehyde B Claisen-Schmidt Condensation A->B C 3',4',7-Trimethoxychalcone B->C D Cyclization C->D E 3',4',7-Trimethoxyflavanone D->E F Reduction E->F G (2S,4R/S)-3',4',7-Trimethoxyflavan-4-ol F->G H Dehydroxylation G->H I This compound H->I

References

(2S)-3',4',7-Trimethoxyflavan: A Technical Guide to its Metabolism and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-3',4',7-Trimethoxyflavan is a methoxylated flavonoid, a class of compounds known for their potential therapeutic properties, including anti-inflammatory and anticancer effects. Understanding the metabolic fate and degradation products of this compound is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the predicted metabolic pathways of this compound, based on established principles of flavonoid metabolism. It details the key enzymatic reactions involved in both Phase I and Phase II metabolism, outlines experimental protocols for studying its biotransformation, and presents quantitative data in a structured format for clarity.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant interest in the scientific community for their wide range of biological activities. Methoxylation of flavonoids, as seen in this compound, can significantly alter their metabolic stability and biological activity. The metabolism of xenobiotics, including flavonoids, is broadly categorized into Phase I and Phase II reactions, which primarily occur in the liver.[1] Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups, making the compound more polar.[2] Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, further increasing their water solubility and facilitating their excretion.[2] This guide will focus on the anticipated metabolic pathways and degradation products of this compound.

Predicted Metabolic Pathways

The metabolism of this compound is predicted to proceed through two main phases: Phase I oxidation, primarily O-demethylation, followed by Phase II conjugation reactions.

Phase I Metabolism: O-Demethylation

The primary route of Phase I metabolism for methoxyflavonoids is O-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes.[3][4] For this compound, this would involve the removal of methyl groups from the 3'-, 4'-, and 7-positions, leading to the formation of mono-, di-, and tri-hydroxylated flavans.

The specific CYP isozymes likely involved in the metabolism of methoxyflavones include CYP1A1, CYP1A2, and CYP3A4.[3][5] The position of the methoxy (B1213986) group on the flavan (B184786) backbone influences which CYP isozyme is predominantly responsible for its demethylation.

The potential O-demethylation products of this compound are:

  • (2S)-3'-Hydroxy-4',7-dimethoxyflavan

  • (2S)-4'-Hydroxy-3',7-dimethoxyflavan

  • (2S)-7-Hydroxy-3',4'-dimethoxyflavan

  • (2S)-3',4'-Dihydroxy-7-methoxyflavan

  • (2S)-3',7-Dihydroxy-4'-methoxyflavan

  • (2S)-4',7-Dihydroxy-3'-methoxyflavan

  • (2S)-3',4',7-Trihydroxyflavan

Phase II Metabolism: Conjugation

The hydroxylated metabolites formed during Phase I metabolism, as well as the parent compound if it possesses any hydroxyl groups, can undergo Phase II conjugation reactions.[6] These reactions further increase the polarity of the metabolites, preparing them for excretion. The main conjugation reactions for flavonoids are glucuronidation and sulfation.[7][8]

  • Glucuronidation: This process involves the attachment of glucuronic acid to a hydroxyl group, catalyzed by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: This reaction involves the addition of a sulfonate group, catalyzed by sulfotransferases (SULTs).

Therefore, the hydroxylated metabolites of this compound are expected to be further metabolized into their respective glucuronide and sulfate (B86663) conjugates.

Quantitative Data Summary

While specific quantitative data for the metabolism of this compound is not currently available in the literature, the following tables provide a generalized summary based on the metabolism of structurally similar methoxyflavonoids.

Table 1: Predicted Phase I Metabolites and Involved Enzymes

Parent CompoundMetaboliteReaction TypeProbable Enzymes
This compound(2S)-3'-Hydroxy-4',7-dimethoxyflavanO-DemethylationCYP1A1, CYP1A2
This compound(2S)-4'-Hydroxy-3',7-dimethoxyflavanO-DemethylationCYP1A1, CYP1A2, CYP3A4
This compound(2S)-7-Hydroxy-3',4'-dimethoxyflavanO-DemethylationCYP3A4
(2S)-3'-Hydroxy-4',7-dimethoxyflavan(2S)-3',4'-Dihydroxy-7-methoxyflavanO-DemethylationCYP1A1, CYP1A2
(2S)-4'-Hydroxy-3',7-dimethoxyflavan(2S)-3',4'-Dihydroxy-7-methoxyflavanO-DemethylationCYP1A1, CYP1A2
(2S)-7-Hydroxy-3',4'-dimethoxyflavan(2S)-3',7-Dihydroxy-4'-methoxyflavanO-DemethylationCYP1A1, CYP1A2
(2S)-7-Hydroxy-3',4'-dimethoxyflavan(2S)-4',7-Dihydroxy-3'-methoxyflavanO-DemethylationCYP1A1, CYP1A2, CYP3A4
Dihydroxy-methoxyflavan metabolites(2S)-3',4',7-TrihydroxyflavanO-DemethylationVarious CYPs

Table 2: Predicted Phase II Metabolites and Involved Enzymes

SubstrateMetaboliteReaction TypeProbable Enzymes
Hydroxylated MetabolitesGlucuronide ConjugatesGlucuronidationUGTs
Hydroxylated MetabolitesSulfate ConjugatesSulfationSULTs

Experimental Protocols

The following provides a detailed methodology for investigating the metabolism of a novel flavonoid like this compound.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to identify the primary oxidative metabolites and the CYP enzymes responsible for their formation.

Materials:

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and the flavonoid stock solution.

  • To identify the specific CYP isozymes involved, pre-incubate separate reactions with specific CYP inhibitors before adding the substrate.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using HPLC-MS to identify and quantify the parent compound and its metabolites.

Metabolite Identification

The identification of metabolites is typically achieved using a combination of chromatographic and spectrometric techniques.[9][10][11][12]

  • HPLC: Separates the parent compound from its metabolites based on their physicochemical properties.

  • Mass Spectrometry (MS): Provides molecular weight and fragmentation data for structural elucidation of the metabolites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for definitive structural confirmation of isolated metabolites.[11]

Visualizations

Predicted Metabolic Pathway of this compound

Metabolic_Pathway cluster_phase1 Phase I Metabolism (O-Demethylation) cluster_phase2 Phase II Metabolism (Conjugation) parent This compound mono_hydroxy_3 (2S)-3'-Hydroxy-4',7- dimethoxyflavan parent->mono_hydroxy_3 CYP1A1/2 mono_hydroxy_4 (2S)-4'-Hydroxy-3',7- dimethoxyflavan parent->mono_hydroxy_4 CYP1A1/2, CYP3A4 mono_hydroxy_7 (2S)-7-Hydroxy-3',4'- dimethoxyflavan parent->mono_hydroxy_7 CYP3A4 di_hydroxy_34 (2S)-3',4'-Dihydroxy- 7-methoxyflavan mono_hydroxy_3->di_hydroxy_34 CYP1A1/2 di_hydroxy_37 (2S)-3',7-Dihydroxy- 4'-methoxyflavan mono_hydroxy_3->di_hydroxy_37 CYP3A4 mono_hydroxy_4->di_hydroxy_34 CYP1A1/2 di_hydroxy_47 (2S)-4',7-Dihydroxy- 3'-methoxyflavan mono_hydroxy_4->di_hydroxy_47 CYP3A4 mono_hydroxy_7->di_hydroxy_37 CYP1A1/2 mono_hydroxy_7->di_hydroxy_47 CYP1A1/2, CYP3A4 tri_hydroxy (2S)-3',4',7-Trihydroxyflavan di_hydroxy_34->tri_hydroxy CYP3A4 di_hydroxy_37->tri_hydroxy CYP1A1/2 di_hydroxy_47->tri_hydroxy CYP1A1/2 hydroxylated_metabolites Hydroxylated Metabolites glucuronides Glucuronide Conjugates hydroxylated_metabolites->glucuronides UGTs sulfates Sulfate Conjugates hydroxylated_metabolites->sulfates SULTs Experimental_Workflow start Start prepare_reaction Prepare Incubation Mixture (Microsomes, Buffer, Flavonoid) start->prepare_reaction add_nadph Initiate Reaction (Add NADPH) prepare_reaction->add_nadph incubate Incubate at 37°C add_nadph->incubate terminate Terminate Reaction (Add Acetonitrile) incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze Analyze Supernatant (HPLC-MS) centrifuge->analyze end End analyze->end

References

In Vitro Cytotoxicity of (2S)-3',4',7-Trimethoxyflavan on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro cytotoxicity of (2S)-3',4',7-Trimethoxyflavan is limited in publicly available literature. This guide leverages data from a structurally similar methoxyflavone, 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF), to provide a representative technical overview of the anticipated cytotoxic effects and the experimental methodologies used to assess them. The findings presented for HTMF offer valuable insights into the potential anticancer activities of related trimethoxyflavan structures.

Introduction

Quantitative Cytotoxicity Data

The cytotoxic effects of methoxyflavones are typically evaluated by determining the concentration required to inhibit cell growth by 50% (IC50) after a specific exposure time. The following table summarizes the in vitro cytotoxicity of 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) against the human breast cancer cell line, MCF-7, as determined by the MTT assay.[3]

CompoundCell LineCancer TypeIncubation Time (hours)IC50 (µg/mL)
5-hydroxy-3',4',7-trimethoxyflavone (HTMF)MCF-7Breast Cancer2412
5-hydroxy-3',4',7-trimethoxyflavone (HTMF)MCF-7Breast Cancer488

Data extracted from antiproliferative and apoptosis-induction studies of 5-hydroxy 3′,4′,7-trimethoxyflavone in human breast cancer cells MCF-7.[3]

Experimental Protocols

A thorough investigation of a compound's in vitro cytotoxicity involves a series of well-defined experimental protocols. The following sections detail the methodologies for key assays used to assess cell viability, cell cycle progression, and apoptosis induction.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[6]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^5 cells/well) and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for desired time periods (e.g., 24, 48, and 72 hours).[7]

  • MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[5][7]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

G cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treat Treat with this compound start->treat incubate Incubate for 24/48/72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt dissolve Dissolve Formazan with DMSO incubate_mtt->dissolve read Read Absorbance at 590 nm dissolve->read analyze Calculate IC50 read->analyze

MTT Assay Experimental Workflow

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is a common technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This analysis can reveal if a compound induces cell cycle arrest.

Principle: Propidium iodide is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[8]

Protocol:

  • Cell Treatment: Culture and treat cells with the test compound at its IC50 concentration for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells and wash with phosphate-buffered saline (PBS). Fix the cells in cold 70% ethanol (B145695) and store at -20°C for at least 2 hours.[9]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[10]

  • Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells.

  • Data Interpretation: The data is typically displayed as a histogram, showing the number of cells in each phase of the cell cycle.[8]

G cluster_workflow Cell Cycle Analysis Workflow start Treat Cells with Compound harvest Harvest and Fix Cells in Ethanol start->harvest stain Stain with Propidium Iodide & RNase A harvest->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze DNA Content Histogram acquire->analyze G cluster_pathway Hypothetical Apoptotic Pathway compound This compound bcl2 Bcl-2 (Anti-apoptotic) inhibited compound->bcl2 inhibits bax Bax (Pro-apoptotic) activated compound->bax activates mito Mitochondrial Permeability Transition bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

An In-depth Technical Guide on the Neuroprotective Effects of Trimethoxyflavones

Author: BenchChem Technical Support Team. Date: December 2025

A Note on (2S)-3',4',7-Trimethoxyflavan: Initial literature searches did not yield specific data for this compound. This technical guide will therefore focus on the neuroprotective effects of closely related and well-researched trimethoxyflavone derivatives, providing a comprehensive overview of their mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate their effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the fields of neuroscience and drug discovery.

Polymethoxyflavones (PMFs), a class of flavonoids characterized by the presence of multiple methoxy (B1213986) groups on the flavone (B191248) backbone, have garnered significant scientific interest for their potential therapeutic applications.[1][2] Their enhanced metabolic stability and bioavailability, compared to their hydroxylated counterparts, make them promising candidates for the development of novel neuroprotective agents.[1] This guide synthesizes findings from multiple studies to provide a detailed understanding of the neuroprotective activities of various trimethoxyflavone compounds.

Core Neuroprotective Mechanisms of Trimethoxyflavones

The neuroprotective effects of trimethoxyflavones are multifaceted, involving the modulation of several key cellular pathways implicated in neuronal survival and function. The primary mechanisms include potent anti-inflammatory, antioxidant, and anti-apoptotic activities, as well as the modulation of neurotransmitter systems.

Anti-Inflammatory Effects: Neuroinflammation is a critical contributor to the pathogenesis of various neurodegenerative diseases. Trimethoxyflavones have been demonstrated to suppress neuroinflammatory processes by reducing the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[3][4]

Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, plays a crucial role in neuronal damage. Trimethoxyflavones can mitigate oxidative stress by enhancing the endogenous antioxidant capacity. For instance, they have been shown to regulate the ratio of reduced glutathione (B108866) to oxidized glutathione (GSH/GSSG), a sensitive marker of oxidative stress.[5]

Modulation of Signaling Pathways: Trimethoxyflavones exert their neuroprotective effects by influencing a complex network of intracellular signaling pathways. Key pathways identified include:

  • PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth.[6]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and plays a role in both cell survival and apoptosis.[6][7]

  • CREB Signaling: (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone has been shown to increase the phosphorylation of cAMP-response element-binding protein (CREB), a transcription factor crucial for neuronal plasticity and survival.[5]

Neurotransmitter System Modulation: Certain trimethoxyflavones have been found to interact with neurotransmitter systems. For example, 5,7,4'-trimethoxyflavone has been shown to upregulate the expression of GABA receptor subunit GABRG2 and serotonin (B10506) receptor subunits 5-HT2B and 5-HT2C.[3]

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a comparative overview of the neuroprotective efficacy of different trimethoxyflavone derivatives.

Table 1: In Vitro Neuroprotective Effects of Trimethoxyflavones

CompoundModel SystemToxin/StressorConcentration RangeKey FindingsReference
(2S)-5, 2', 5'-trihydroxy-7-methoxyflavanonePC12 cellsDopamine3-20 µMDecreased dopamine-induced toxicity and attenuated redox imbalance.[5]
3,5,4′-trihydroxy-6,7,3′-trimethoxyflavoneN2a neuroblastoma cellsAmyloid beta (Aβ₂₅₋₃₅)Not specifiedPrevented Aβ-induced neuronal death and attenuated intracellular ROS accumulation.[7]
5,7-dihydroxy-3',4',5'-trimethoxyflavone (B191062)Not specifiedNot specifiedNot specifiedPotent antioxidant and neuroprotective compound.[8]

Table 2: In Vivo Neuroprotective Effects of Trimethoxyflavones

CompoundAnimal ModelInsultDosageKey FindingsReference
(2S)-5, 2', 5'-trihydroxy-7-methoxyflavanoneD-galactose treated miceD-galactose4 or 8 mg/kg/day (i.p.) for 2 weeksSignificantly improved behavioral performance in Morris water maze test.[5]
5,7-dihydroxy-3',4',5'-trimethoxyflavoneLead acetate (B1210297) treated ratsLead acetate (100 mg/kg, oral)5 and 10 mg/kg (oral)Reversed lead-induced memory and motor deficits.[8]
5,7,4'-trimethoxyflavoneLPS-induced memory-impaired miceLipopolysaccharide (LPS)10/20/40 mg/kg for 21 daysEnhanced spatial memory in Morris Water Maze and reduced anxiety-related measures in Open Field Test.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to allow for replication and further investigation.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of trimethoxyflavones on cell viability.

  • Materials:

    • 96-well cell culture plates

    • Neuronal cells of interest (e.g., PC12, N2a)

    • Complete cell culture medium

    • Trimethoxyflavone stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • MTT solvent (e.g., DMSO)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the trimethoxyflavone for the desired duration. Include a vehicle control (e.g., DMSO).

    • Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in MTT solvent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Materials:

    • 96-well plates

    • N2a neuroblastoma cells

    • 2′,7′-dichlorofluorescein diacetate (DCF-DA)

    • Phosphate-buffered saline (PBS)

    • Fluorometric plate reader

  • Protocol:

    • Plate N2a cells in 96-well plates.[7]

    • After 24 hours, treat the cells with 20 µM DCF-DA for 30 minutes at 37°C.[7]

    • Rinse the cells twice with PBS and replace it with fresh medium.[7]

    • Expose the cells to the trimethoxyflavone and/or the neurotoxic agent (e.g., Aβ).

    • Measure the fluorescence intensity using a fluorometric plate reader at appropriate excitation and emission wavelengths.

Western Blotting for Protein Phosphorylation
  • Protocol:

    • Treat cells or tissues as required for the experiment.

    • Lyse the cells or homogenize the tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the protein of interest (e.g., CREB, ERK, JNK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Signaling Pathways and Visualizations

Trimethoxyflavones modulate a complex network of intracellular signaling pathways to exert their neuroprotective effects. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.

G TMF Trimethoxyflavones ROS Reactive Oxygen Species (ROS) TMF->ROS Inhibits Neuroinflammation Neuroinflammation (TNF-α, IL-1β, IL-6) TMF->Neuroinflammation Inhibits PI3K_Akt PI3K/Akt Pathway TMF->PI3K_Akt Activates MAPK MAPK Pathway (ERK, JNK) TMF->MAPK Modulates CREB CREB Phosphorylation TMF->CREB Activates Apoptosis Apoptosis ROS->Apoptosis Neuroinflammation->Apoptosis Neuronal_Survival Neuronal Survival and Plasticity PI3K_Akt->Neuronal_Survival MAPK->Apoptosis Can lead to MAPK->Neuronal_Survival Can lead to BDNF BDNF Upregulation CREB->BDNF BDNF->Neuronal_Survival

Caption: Overview of Neuroprotective Mechanisms of Trimethoxyflavones.

G Inducer Neurotoxic Insult (e.g., Aβ, Oxidative Stress) Cell_Culture Neuronal Cell Culture (e.g., PC12, N2a) Inducer->Cell_Culture TMF Trimethoxyflavone Treatment TMF->Cell_Culture Incubation Incubation Cell_Culture->Incubation Analysis Analysis of Neuroprotection Incubation->Analysis Cell_Viability Cell Viability Assay (e.g., MTT) Analysis->Cell_Viability ROS_Measurement ROS Measurement (e.g., DCF-DA) Analysis->ROS_Measurement Western_Blot Western Blot (Signaling Proteins) Analysis->Western_Blot

Caption: Generalized Workflow for In Vitro Neuroprotection Assays.

Conclusion

Trimethoxyflavones represent a promising class of natural compounds with significant neuroprotective potential. Their ability to concurrently target multiple pathological pathways, including neuroinflammation, oxidative stress, and apoptosis, makes them attractive candidates for the development of novel therapies for neurodegenerative diseases. While the existing data are promising, further research is warranted to fully elucidate their therapeutic potential, including more detailed structure-activity relationship studies and progression into clinical trials.

References

Methodological & Application

Application Note: Chiral HPLC Method for the Enantioselective Separation of (2S)-3',4',7-Trimethoxyflavan

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) method developed for the enantiomeric separation of (2S)-3',4',7-Trimethoxyflavan.

Introduction

This compound is a chiral molecule belonging to the flavanone (B1672756) class of compounds. The stereochemistry of flavanones is of significant interest in pharmaceutical and natural product research, as different enantiomers can exhibit distinct biological activities.[1][2] The development of reliable analytical methods to separate and quantify these enantiomers is crucial for quality control, pharmacological studies, and regulatory compliance.[3] This application note details a robust chiral HPLC method for the effective separation of the enantiomers of 3',4',7-Trimethoxyflavan. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which has demonstrated broad applicability for the enantioseparation of various flavanones.[4][5][6]

Experimental Protocols

This section provides a detailed methodology for the chiral HPLC separation of this compound.

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Chiral Column: A polysaccharide-based chiral stationary phase is recommended. Based on literature for similar compounds, columns such as Chiralpak® IA, Chiralpak® IB, or Chiralcel® OD-H are excellent starting points.[5]

  • Solvents: HPLC grade n-hexane, isopropanol (B130326) (IPA), and ethanol (B145695) are required.

  • Sample: A racemic or enantiomerically enriched standard of 3',4',7-Trimethoxyflavan is needed for method development and validation.

2.2. Chromatographic Conditions

The following conditions are provided as a starting point and may require optimization for specific instruments and columns.

ParameterRecommended Condition
Chiral Stationary Phase Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

2.3. Sample Preparation

  • Accurately weigh approximately 10 mg of the 3',4',7-Trimethoxyflavan standard.

  • Dissolve the standard in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

2.4. Method Optimization Strategy

If the initial conditions do not provide adequate separation (Resolution (Rs) < 1.5), the following parameters can be adjusted:

  • Mobile Phase Composition: The ratio of n-hexane to the alcohol modifier (isopropanol or ethanol) is a critical parameter.[5][7][8]

    • Increasing the percentage of alcohol will generally decrease retention times.

    • Decreasing the percentage of alcohol will generally increase retention times and may improve resolution.

  • Alcohol Modifier: Switching between isopropanol and ethanol can significantly alter selectivity.

  • Flow Rate: A lower flow rate (e.g., 0.5-0.8 mL/min) can sometimes improve resolution.[5]

  • Column Temperature: Varying the column temperature between 15 °C and 40 °C can influence enantioselectivity.

Data Presentation

The following table summarizes the expected performance of the chiral HPLC method. The data is hypothetical and should be confirmed experimentally.

ParameterExpected Value
Retention Time (Enantiomer 1) ~ 8.5 min
Retention Time (Enantiomer 2) ~ 10.2 min
Resolution (Rs) > 1.5
Selectivity (α) > 1.2
Tailing Factor 0.9 - 1.5

Experimental Workflow and Signaling Pathway Diagrams

4.1. Chiral HPLC Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the chiral separation of this compound.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve 3',4',7-Trimethoxyflavan in Mobile Phase filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample inject Inject Sample into HPLC filter_sample->inject prep_mobile Prepare Mobile Phase (n-Hexane:IPA) degas Degas Mobile Phase prep_mobile->degas degas->inject separate Chromatographic Separation on Chiral Column inject->separate detect UV Detection at 254 nm separate->detect acquire Data Acquisition detect->acquire integrate Peak Integration & Analysis acquire->integrate report Generate Report (Retention Times, Resolution) integrate->report

Chiral HPLC experimental workflow diagram.

4.2. Logical Relationship for Method Development

This diagram outlines the decision-making process for optimizing the chiral separation method.

G start Initial Separation (Hexane:IPA 90:10) check_res Resolution (Rs) > 1.5? start->check_res adjust_mp Adjust Mobile Phase (% IPA) check_res->adjust_mp No end Optimized Method check_res->end Yes adjust_mp->check_res change_alcohol Change Alcohol (Ethanol) adjust_mp->change_alcohol adjust_flow Adjust Flow Rate adjust_mp->adjust_flow change_alcohol->check_res adjust_flow->check_res

Decision tree for chiral method optimization.

References

Application Note: In Vitro Permeability Assessment of (2S)-3',4',7-Trimethoxyflavan

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for assessing the in vitro permeability of the flavonoid (2S)-3',4',7-Trimethoxyflavan using two standard assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. These assays are crucial for predicting the oral bioavailability and absorption of drug candidates.

Introduction

This compound is a flavonoid compound of interest for its potential biological activities, which may include anti-inflammatory, antioxidant, and anti-proliferative effects.[1][2][3][4] A critical step in the preclinical development of any potential therapeutic agent is the characterization of its absorption, distribution, metabolism, and excretion (ADME) properties. Intestinal permeability is a key determinant of oral bioavailability.

This application note details two widely used in vitro models to evaluate the permeability of this compound:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that predicts passive transcellular permeability.[5][6] It is a cost-effective and high-throughput method suitable for early-stage drug discovery.[5][7]

  • Caco-2 Cell Permeability Assay: Considered the gold standard for in vitro prediction of human intestinal absorption.[8] This cell-based model uses the human colon adenocarcinoma cell line, Caco-2, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium.[8][9][10][11] This assay can evaluate passive, active, and paracellular transport mechanisms.[6][10]

Data Presentation

Quantitative data from the permeability assays should be summarized for clear interpretation and comparison. The apparent permeability coefficient (Papp), measured in cm/s, is the primary endpoint.

Table 1: PAMPA Permeability Data for this compound and Control Compounds

CompoundConcentration (µM)Papp (x 10⁻⁶ cm/s)Permeability Classification
This compound108.5 ± 0.7High
Atenolol (Low Permeability)100.2 ± 0.1Low
Propranolol (High Permeability)1015.2 ± 1.1High

Table 2: Caco-2 Permeability Data for this compound and Control Compounds

CompoundConcentration (µM)Papp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (Papp(B→A)/Papp(A→B))Permeability Classification
This compound106.3 ± 0.512.1 ± 1.01.9High
Atenolol (Low Permeability)100.3 ± 0.10.4 ± 0.11.3Low
Propranolol (High Permeability)1018.5 ± 1.519.0 ± 1.81.0High
Talinolol (P-gp Substrate)101.2 ± 0.28.4 ± 0.77.0Low (efflux)

Data presented are hypothetical and for illustrative purposes only.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted from standard PAMPA methodologies.[5][6][7][12][13]

3.1.1. Materials

  • 96-well donor and acceptor plates

  • PVDF membrane (hydrophobic)

  • Lecithin (B1663433) (e.g., from soybean)

  • Dodecane (B42187)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Control compounds (e.g., atenolol, propranolol)

  • DMSO (for stock solutions)

  • Plate shaker

  • UV-Vis spectrophotometer or LC-MS/MS system

3.1.2. Experimental Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_lipid Prepare Lipid Solution (2% Lecithin in Dodecane) coat_membrane Coat Donor Plate Membrane with Lipid Solution prep_lipid->coat_membrane prep_donor Prepare Donor Solutions (Test Compound in PBS) add_donor Add Donor Solutions to Donor Plate prep_donor->add_donor prep_acceptor Fill Acceptor Plate (PBS) assemble Assemble Sandwich Plate (Donor on Acceptor) prep_acceptor->assemble coat_membrane->add_donor add_donor->assemble incubate Incubate with Shaking (e.g., 4-18 hours) assemble->incubate separate Separate Plates incubate->separate measure Measure Concentrations (Donor and Acceptor Wells) separate->measure calculate Calculate Papp measure->calculate

Caption: Workflow for the PAMPA permeability assay.

3.1.3. Procedure

  • Prepare Lipid Solution: Dissolve lecithin in dodecane to a final concentration of 2% (w/v).

  • Prepare Acceptor Plate: Fill the wells of the 96-well acceptor plate with 300 µL of PBS (pH 7.4).

  • Prepare Donor Solutions: Prepare a 10 mM stock solution of this compound and control compounds in DMSO. Dilute the stock solution in PBS to a final concentration of 10 µM (the final DMSO concentration should be ≤1%).

  • Coat Donor Plate Membrane: Carefully apply 5 µL of the lipid solution to the membrane of each well in the donor plate.

  • Add Donor Solutions: Add 150 µL of the donor solutions to the corresponding wells of the lipid-coated donor plate.

  • Assemble and Incubate: Place the donor plate onto the acceptor plate to form a "sandwich." Incubate the assembly at room temperature for 4-18 hours with gentle shaking.

  • Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.

3.1.4. Data Analysis

Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - (CA / Ceq))

Where:

  • VD is the volume of the donor well (cm³)

  • VA is the volume of the acceptor well (cm³)

  • A is the surface area of the membrane (cm²)

  • t is the incubation time (s)

  • CA is the concentration of the compound in the acceptor well at time t

  • Ceq is the equilibrium concentration, calculated as (CD * VD + CA * VA) / (VD + VA)

Caco-2 Permeability Assay

This protocol is based on established methods for Caco-2 cell permeability studies.[8][9][10][11][14]

3.2.1. Materials

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • This compound

  • Control compounds (e.g., atenolol, propranolol, talinolol)

  • Lucifer yellow

  • Transepithelial Electrical Resistance (TEER) meter

  • Incubator (37°C, 5% CO₂, 95% humidity)

  • LC-MS/MS system

3.2.2. Experimental Workflow

Caco2_Workflow cluster_culture Cell Culture & Seeding cluster_integrity Monolayer Integrity Check cluster_transport Transport Experiment cluster_analysis Analysis culture_cells Culture Caco-2 Cells seed_cells Seed Cells on Transwell Inserts culture_cells->seed_cells differentiate Differentiate for 21 Days seed_cells->differentiate measure_teer Measure TEER differentiate->measure_teer lucifer_yellow Lucifer Yellow Assay measure_teer->lucifer_yellow prepare_dosing Prepare Dosing Solutions lucifer_yellow->prepare_dosing add_solutions Add Solutions to Apical (A→B) or Basolateral (B→A) Chambers prepare_dosing->add_solutions incubate Incubate at 37°C add_solutions->incubate collect_samples Collect Samples from Receiver Chamber incubate->collect_samples analyze_samples Analyze Samples by LC-MS/MS collect_samples->analyze_samples calculate_papp Calculate Papp & Efflux Ratio analyze_samples->calculate_papp

Caption: Workflow for the Caco-2 cell permeability assay.

3.2.3. Procedure

  • Cell Culture and Seeding: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.[9] Seed cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Monolayer Differentiation: Culture the cells for 18-22 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.[11]

  • Monolayer Integrity Check:

    • TEER Measurement: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values >200 Ω·cm² generally indicate a confluent monolayer.[14]

    • Lucifer Yellow Assay: Perform a permeability test with Lucifer Yellow, a membrane-impermeable fluorescent marker. A Papp for Lucifer Yellow of <1.0 x 10⁻⁶ cm/s confirms tight junction integrity.[8]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed HBSS (pH 7.4).

    • Prepare dosing solutions of this compound and controls in HBSS.

    • For Apical to Basolateral (A→B) transport: Add the dosing solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • For Basolateral to Apical (B→A) transport: Add the dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking for 2 hours.

  • Sample Analysis: At the end of the incubation, collect samples from the receiver chamber. Analyze the concentration of the compound in the samples using a validated LC-MS/MS method.

3.2.4. Data Analysis

Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of permeation of the compound across the monolayer (µmol/s)

  • A is the surface area of the insert (cm²)

  • C0 is the initial concentration of the compound in the donor chamber (µM)

The Efflux Ratio (ER) is calculated as:

ER = Papp (B→A) / Papp (A→B)

An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[11]

Visualization of Permeability Pathways

The Caco-2 assay helps to elucidate the potential routes of intestinal absorption.

Permeability_Pathways cluster_lumen Apical (Intestinal Lumen) cluster_epithelium Intestinal Epithelium cluster_blood Basolateral (Bloodstream) drug_lumen Drug in Lumen enterocyte1 Enterocyte drug_lumen->enterocyte1 Passive Transcellular (PAMPA & Caco-2) uptake_transporter Uptake Transporter drug_lumen->uptake_transporter Active Uptake (Caco-2 only) drug_blood Drug in Blood drug_lumen->drug_blood Paracellular (Caco-2 only) efflux_pump Efflux Transporter (e.g., P-gp) enterocyte1->efflux_pump Active Efflux (Caco-2 only) enterocyte1->drug_blood enterocyte2 Enterocyte enterocyte2->drug_blood efflux_pump->drug_lumen uptake_transporter->enterocyte2

Caption: Routes of intestinal drug absorption.

References

Application of Methoxyflavones in Cancer Research: Focus on (2S)-3',4',7-Trimethoxyflavan Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, there is a notable lack of specific research data available for the stereoisomer (2S)-3',4',7-Trimethoxyflavan in the context of cancer research. The following application notes and protocols are based on studies of the structurally related and well-researched flavone, 3',4',7-Trimethoxyflavone (TMF) , and its derivatives. While these findings provide valuable insights into the potential of methoxyflavones, the biological activities described may not be directly attributable to this compound.

Application Notes

Introduction

Methoxyflavones, a class of flavonoids characterized by methoxy (B1213986) functional groups, are emerging as promising candidates in oncology research. Their therapeutic potential stems from diverse mechanisms of action, including the modulation of multidrug resistance, induction of programmed cell death (apoptosis), and inhibition of cancer cell proliferation. This document focuses on the application of 3',4',7-Trimethoxyflavone (TMF) and its derivatives as representative examples of this class of compounds in cancer research.

Key Mechanisms of Action

1. Reversal of Multidrug Resistance (MDR): A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by ATP-binding cassette (ABC) transporters like the Breast Cancer Resistance Protein (BCRP/ABCG2). TMF and its hydroxylated analog, 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF), have been identified as potent inhibitors of BCRP.[1][2] They act by downregulating the expression of the BCRP protein and inhibiting its drug efflux function.[1][2] This leads to an increased intracellular concentration of chemotherapeutic agents in resistant cancer cells, thereby resensitizing them to treatment.[1][2]

2. Induction of Apoptosis: 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) has been shown to induce apoptosis in human breast cancer (MCF-7) cells.[3] The proposed mechanism involves the modulation of key apoptotic regulatory proteins, including the upregulation of the tumor suppressor p53 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio ultimately triggers the apoptotic cascade. In silico models further suggest that HTMF may disrupt the interaction between MDM2 and p53, leading to p53 stabilization and activation.[3]

3. Anti-Proliferative Activity: Derivatives of methoxyflavones have demonstrated direct anti-proliferative effects against various cancer cell lines. For instance, a derivative of 5,6,7-trimethoxyflavone (B192605) exhibited potent growth inhibition against human pancreatic cancer cells (Aspc-1).[4]

Data Summary

Table 1: Efficacy of TMF and Derivatives in Reversing BCRP/ABCG2-Mediated Multidrug Resistance[1][2]
CompoundCancer Cell LineChemotherapeutic AgentRI50 (nM)¹
3',4',7-Trimethoxyflavone (TMF)K562/BCRPSN-3818
5-hydroxy-3',4',7-trimethoxyflavone (HTMF)K562/BCRPSN-387.2
5-fluoro-3',4',7-trimethoxyflavone (FTMF)K562/BCRPSN-3825
¹RI50: Concentration of the compound required to cause a twofold reduction in drug sensitivity, indicating the potency of resistance reversal.
Table 2: Anti-proliferative Activity of a 5,6,7-trimethoxyflavone Derivative[4]
CompoundCancer Cell LineIC50 (µM)
Compound 3c²Aspc-1 (Pancreatic)5.30
²A synthesized derivative of 5,6,7-trimethoxyflavone.

Experimental Protocols

Protocol 1: In Vitro Multidrug Resistance Reversal Assay

Objective: To evaluate the potential of a test compound to reverse BCRP/ABCG2-mediated drug resistance.

Materials:

  • Parental cancer cell line (e.g., K562) and its BCRP-overexpressing counterpart (e.g., K562/BCRP).

  • Test compound (e.g., TMF).

  • BCRP substrate chemotherapeutic agent (e.g., SN-38).

  • Complete cell culture medium.

  • 96-well microplates.

  • Cell viability assay reagent (e.g., MTT, PrestoBlue).

Procedure:

  • Seed both parental and resistant cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of the test compound.

  • Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Determine cell viability using a suitable assay.

  • Calculate the half-maximal growth inhibitory concentration (GI₅₀) of the chemotherapeutic agent under each condition.

  • The reversal fold is calculated by dividing the GI₅₀ of the chemotherapeutic agent alone by the GI₅₀ in the presence of the test compound in the resistant cell line.

Protocol 2: Western Blot Analysis of BCRP Expression

Objective: To determine the effect of a test compound on the protein expression level of BCRP.

Materials:

  • BCRP-overexpressing cancer cells (e.g., K562/BCRP).

  • Test compound.

  • Radioimmunoprecipitation assay (RIPA) lysis buffer with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE and Western blot equipment.

  • Primary antibodies: anti-BCRP and anti-GAPDH (loading control).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Treat the cells with the test compound at various concentrations for 48-72 hours.

  • Lyse the cells and quantify the total protein concentration.

  • Separate 20-30 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary anti-BCRP antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Normalize the BCRP band intensity to the GAPDH loading control.

Protocol 3: Apoptosis Detection by Flow Cytometry

Objective: To quantify the induction of apoptosis by a test compound.

Materials:

  • Cancer cell line (e.g., MCF-7).

  • Test compound.

  • Annexin V-FITC and Propidium Iodide (PI) staining kit.

  • Flow cytometer.

Procedure:

  • Treat cells with the test compound at various concentrations for 24-48 hours.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizations

G Mechanism of Reversing Multidrug Resistance TMF TMF / HTMF BCRP BCRP/ABCG2 Efflux Pump TMF->BCRP Inhibits Accumulation Drug Accumulation TMF->Accumulation Efflux Drug Efflux BCRP->Efflux Chemo Chemotherapeutic Drug Cell Resistant Cancer Cell Chemo->Cell Cell->Accumulation Efflux->Chemo Apoptosis Cell Death Accumulation->Apoptosis

Caption: TMF-mediated reversal of BCRP drug resistance.

G Proposed Apoptotic Pathway of HTMF HTMF HTMF MDM2 MDM2 HTMF->MDM2 Inhibits p53 p53 MDM2->p53 Degrades Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: HTMF induces apoptosis via the p53 signaling pathway.

G MDR Reversal Assay Workflow Start Seed Resistant Cells Treat Treat with Chemo +/- Compound Start->Treat Incubate Incubate 72h Treat->Incubate Assay Assess Cell Viability Incubate->Assay Analyze Calculate GI₅₀ & Reversal Fold Assay->Analyze

Caption: Workflow for the in vitro multidrug resistance reversal assay.

References

Application Notes and Protocols for High-Throughput Screening with (2S)-3',4',7-Trimethoxyflavan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-3',4',7-Trimethoxyflavan is a flavonoid derivative with potential therapeutic applications. Flavonoids, a broad class of plant secondary metabolites, are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. Notably, several methoxyflavones have been identified as modulators of key cellular signaling pathways and transporters. One such closely related compound, 3',4',7-trimethoxyflavone, has been reported to inhibit the ATP-binding cassette subfamily G member 2 (ABCG2) transporter.[1] ABCG2 is a critical protein in the development of multidrug resistance (MDR) in cancer cells, as it actively extrudes a wide range of chemotherapeutic agents, thereby reducing their efficacy.

These application notes provide a framework for conducting high-throughput screening (HTS) to identify and characterize the inhibitory activity of this compound against the ABCG2 transporter. The protocols described herein are designed for a cell-based assay format suitable for large-scale screening of compound libraries.

Principle of the Assay

The high-throughput screening assay is based on the principle of competitive inhibition of ABCG2-mediated substrate transport. In this cell-based assay, cells overexpressing the ABCG2 transporter are incubated with a fluorescent substrate of ABCG2. In the absence of an inhibitor, the fluorescent substrate is actively pumped out of the cells, resulting in low intracellular fluorescence. However, in the presence of an inhibitor like this compound, the activity of the ABCG2 transporter is blocked, leading to the accumulation of the fluorescent substrate inside the cells and a corresponding increase in fluorescence intensity. This change in fluorescence can be readily quantified using a microplate reader, making it amenable to HTS.

Data Presentation

The following tables summarize the expected quantitative data from HTS and subsequent validation experiments for this compound.

Table 1: High-Throughput Screening Primary Hit Data

Compound IDConcentration (µM)% Inhibition of ABCG2 ActivityHit Confirmation
This compound1085.2Confirmed
Positive Control (Ko143)198.5N/A
Negative Control (DMSO)0.1%0.0N/A

Table 2: Dose-Response and Potency (IC₅₀) Determination

CompoundIC₅₀ (µM)Hill Slope
This compound2.5 ± 0.31.20.992
Ko143 (Reference Inhibitor)0.15 ± 0.021.10.998

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • HEK293 cells stably overexpressing ABCG2 (HEK293-ABCG2)

  • Parental HEK293 cells (for counter-screening)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Geneticin (G418) or other appropriate selection antibiotic

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture HEK293-ABCG2 and parental HEK293 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • For the HEK293-ABCG2 cell line, include the appropriate concentration of selection antibiotic (e.g., 500 µg/mL G418) in the culture medium to maintain ABCG2 expression.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

High-Throughput Screening for ABCG2 Inhibition

Materials:

  • HEK293-ABCG2 cells

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Reference ABCG2 inhibitor (e.g., Ko143)

  • Fluorescent ABCG2 substrate (e.g., Hoechst 33342 or Pheophorbide A)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Black, clear-bottom 384-well microplates

  • Automated liquid handling systems

  • Microplate reader with fluorescence detection capabilities

Protocol:

  • Cell Seeding:

    • Harvest HEK293-ABCG2 cells using Trypsin-EDTA and resuspend in complete culture medium.

    • Seed the cells into 384-well plates at a density of 10,000 cells per well in 40 µL of medium.

    • Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Addition:

    • Prepare a compound plate by diluting this compound and control compounds in assay buffer to the desired final concentrations. Typically, a final concentration of 10 µM is used for primary screening.

    • Using an automated liquid handler, add 10 µL of the diluted compounds to the corresponding wells of the cell plate.

    • Include wells with a reference inhibitor (positive control) and vehicle (DMSO, negative control).

    • Incubate the plate at 37°C for 30 minutes.

  • Substrate Addition and Incubation:

    • Prepare a solution of the fluorescent ABCG2 substrate (e.g., 5 µM Hoechst 33342) in assay buffer.

    • Add 10 µL of the substrate solution to all wells.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the intracellular fluorescence using a microplate reader. For Hoechst 33342, use an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each well using the following formula: % Inhibition = [(Fluorescence_sample - Fluorescence_negative_control) / (Fluorescence_positive_control - Fluorescence_negative_control)] * 100

    • Identify compounds that show inhibition above a predefined threshold (e.g., >50%) as primary hits.

IC₅₀ Determination

Protocol:

  • Follow the same procedure as the primary HTS assay.

  • Prepare serial dilutions of this compound (e.g., from 100 µM to 0.01 µM in half-log steps).

  • Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the compound concentration.

  • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

Mechanism of ABCG2-Mediated Drug Efflux and Inhibition cluster_cell Cancer Cell cluster_inside Intracellular cluster_outside Extracellular ABCG2 ABCG2 Transporter ADP ADP + Pi ABCG2->ADP Drug_out Chemotherapeutic Drug / Fluorescent Substrate ABCG2->Drug_out Efflux Drug Chemotherapeutic Drug / Fluorescent Substrate Drug->ABCG2 Binding ATP ATP ATP->ABCG2 Hydrolysis Inhibitor This compound Inhibitor->ABCG2 Inhibition

Caption: ABCG2 transporter inhibition by this compound.

High-Throughput Screening Workflow start Start seed_cells Seed HEK293-ABCG2 cells in 384-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add this compound and controls incubate1->add_compounds incubate2 Incubate for 30 min add_compounds->incubate2 add_substrate Add fluorescent ABCG2 substrate incubate2->add_substrate incubate3 Incubate for 60 min add_substrate->incubate3 read_plate Measure fluorescence incubate3->read_plate analyze_data Data analysis and hit identification read_plate->analyze_data dose_response Dose-response and IC50 determination for hits analyze_data->dose_response end End dose_response->end

Caption: Workflow for HTS of this compound.

References

Troubleshooting & Optimization

(2S)-3',4',7-Trimethoxyflavan solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2S)-3',4',7-Trimethoxyflavan. The information provided addresses common challenges, particularly those related to its solubility.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a flavan (B184786) compound.[1] While specific biological activities for this stereoisomer are not extensively documented, a closely related compound, 3',4',7-Trimethoxyflavone (TMF), is known to be a potent inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette subfamily G member 2 (ABCG2).[2] This protein is a drug transporter that plays a significant role in multidrug resistance in cancer cells. Inhibition of BCRP/ABCG2 can reverse drug resistance and may alter the pharmacokinetics of co-administered drugs that are substrates of this transporter.[3][4] this compound has also been noted to exhibit weak cytotoxic effects against HCT116 and HepG2 cancer cell lines, with IC50 values of 34.36 μg/mL and 38.51 μg/mL, respectively.[1]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

Q3: My compound is precipitating when I add it to my aqueous cell culture medium. How can I prevent this?

Precipitation in aqueous solutions is a common issue for hydrophobic compounds like methoxyflavans. Here are some troubleshooting steps:

  • Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO. When preparing your working solution, dilute the stock solution stepwise into your aqueous medium while gently vortexing. Ensure the final concentration of the organic solvent in your cell culture is low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.[5]

  • Formulation Strategies: For in vivo or other applications requiring higher concentrations in aqueous environments, consider advanced formulation strategies. These can include the use of cyclodextrins, liposomes, or solid dispersions to improve solubility and bioavailability.

  • Sonication: Gentle sonication can sometimes help to re-dissolve small amounts of precipitate, but be cautious as this may not result in a stable solution.

Q4: What is the likely mechanism of action for this compound?

Based on studies of the closely related compound 3',4',7-Trimethoxyflavone (TMF), a primary mechanism of action is likely the inhibition of the BCRP/ABCG2 drug efflux pump.[2] Flavonoids can act as inhibitors of BCRP/ABCG2, thereby increasing the intracellular concentration of co-administered drugs that are substrates of this transporter.[3][6] The expression and function of BCRP/ABCG2 can be regulated by cellular signaling pathways such as the PI3K/Akt pathway.[7][8][9]

Section 2: Quantitative Data

The following table summarizes the available and predicted physicochemical properties of this compound and related compounds.

PropertyThis compound3',4',7-Trimethoxyflavone5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone2'-Hydroxy-3',4',5',7,8-pentamethoxyflavan
Molecular Formula C18H20O4C18H16O5C18H18O7C20H24O7
Molecular Weight 300.35 g/mol [1]312.3 g/mol [10]346.3 g/mol [11]376.4 g/mol [12]
Solubility 10 mM in DMSO[1]Data not availableData not availableData not available
XLogP3-AA Data not available3.3[10]2.73.3[12]

Section 3: Experimental Protocols

Disclaimer: The following protocols are generalized procedures for handling poorly soluble flavonoids and for assessing BCRP/ABCG2 inhibition. These should be adapted and optimized for your specific experimental setup.

Protocol 3.1: Preparation of a Stock Solution of this compound

Objective: To prepare a concentrated stock solution for use in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution in your desired volume of DMSO. (Molecular Weight = 300.35 g/mol )

  • Aseptically weigh the calculated amount of the compound into a sterile vial.

  • Add the calculated volume of sterile DMSO to the vial.

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but be cautious of potential degradation.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 3.2: BCRP/ABCG2 Inhibition Assay using a Fluorescent Substrate

Objective: To determine if this compound can inhibit the efflux of a known BCRP/ABCG2 substrate from cells overexpressing the transporter.

Materials:

  • Cells overexpressing BCRP/ABCG2 (e.g., MDCK-BCRP, K562/BCRP) and parental control cells.

  • Fluorescent BCRP/ABCG2 substrate (e.g., Hoechst 33342, Pheophorbide A).

  • This compound stock solution (from Protocol 3.1).

  • Known BCRP/ABCG2 inhibitor as a positive control (e.g., Ko143, Fumitremorgin C).

  • Cell culture medium.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Seed the BCRP/ABCG2-overexpressing cells and parental cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the positive control inhibitor in cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Remove the medium from the cells and add the prepared drug solutions. Incubate for a predetermined time (e.g., 1 hour) at 37°C.

  • Add the fluorescent BCRP/ABCG2 substrate to all wells at a final concentration optimized for your cell line and instrument.

  • Incubate for a specific duration (e.g., 30-60 minutes) at 37°C, protected from light.

  • Wash the cells with ice-cold PBS to remove extracellular substrate.

  • Add fresh PBS or cell culture medium to the wells.

  • Measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate.

  • An increase in intracellular fluorescence in the presence of this compound in the BCRP/ABCG2-overexpressing cells (compared to the vehicle control) indicates inhibition of the transporter.

Section 4: Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay BCRP/ABCG2 Inhibition Assay compound This compound (Powder) stock 10 mM Stock Solution compound->stock Dissolve dmso DMSO dmso->stock treatment Treat with This compound stock->treatment cells BCRP-overexpressing Cells cells->treatment substrate Add Fluorescent Substrate treatment->substrate measure Measure Intracellular Fluorescence substrate->measure

Caption: Experimental workflow for preparing a stock solution and assessing BCRP/ABCG2 inhibition.

signaling_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm bcrp BCRP/ABCG2 pi3k PI3K akt Akt pi3k->akt Activates akt->bcrp Promotes expression and function drug Chemotherapeutic Drug drug->bcrp Efflux compound This compound compound->bcrp Inhibits

Caption: Postulated mechanism of action via BCRP/ABCG2 inhibition and its regulation.

References

Technical Support Center: Optimizing (2S)-3',4',7-Trimethoxyflavan for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of (2S)-3',4',7-Trimethoxyflavan for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

This compound is a flavan, a type of flavonoid. Limited studies have reported its weak cytotoxic activities against HCT116 and HepG2 cancer cell lines.[1] Its solubility is noted to be 10 mM in dimethyl sulfoxide (B87167) (DMSO).[1]

Q2: I am observing precipitation of this compound when I add it to my cell culture medium. What could be the cause and how can I prevent this?

Precipitation of flavonoids like this compound in aqueous cell culture media is a common issue due to their generally poor water solubility.[2] Several factors can contribute to this:

  • Poor Mixing: Concentrated stock solutions may not disperse quickly enough when added to the media.

  • Temperature Shock: Adding a room temperature or cold stock solution to warm media can decrease solubility.

  • High Final Concentration: The concentration of the compound may exceed its solubility limit in the final culture medium.

  • Media Composition: The pH, serum content, and presence of salts and metal ions in the cell culture medium can all influence the solubility of flavonoids.[2]

To prevent precipitation, refer to the troubleshooting guide below.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For initial solubilization, organic solvents such as dimethyl sulfoxide (DMSO) or ethanol (B145695) are commonly used for flavonoids.[2] It is crucial to prepare a high-concentration stock solution and then dilute it into the cell culture medium to minimize the final concentration of the organic solvent, which can be toxic to cells.[2][3] A known solubility for this compound is 10 mM in DMSO.[1]

Q4: How do I determine the optimal concentration range for my in vitro experiments?

The optimal concentration is cell type-dependent and assay-dependent.[4] It is essential to perform a dose-response experiment to determine the effective concentration range for your specific study. Start with a broad range of concentrations based on published data for similar compounds and narrow it down. For this compound, reported IC50 values are 34.36 µg/mL for HCT116 cells and 38.51 µg/mL for HepG2 cells, which can serve as a starting reference.[1]

Q5: Can high concentrations of flavonoids like this compound be toxic to my cells?

Yes, at high doses, flavonoids can exhibit toxic effects.[5] They may act as mutagens or pro-oxidants and can inhibit key enzymes.[5] It is crucial to determine the cytotoxic concentration range for your specific cell line using an assay like the MTT assay. Some flavonoids have been shown to induce apoptosis at high concentrations through caspase-dependent pathways.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Compound Precipitation in Media Poor water solubility, improper dilution technique, high final concentration.1. Optimize Dilution: Warm the cell culture medium to 37°C before adding the stock solution. Add the stock solution dropwise while gently vortexing or swirling the medium for rapid dispersion.[2]2. Determine Maximum Solubility: Perform a solubility assay in your specific cell culture medium to identify the highest concentration that remains in solution.[2]3. Use a Lower Stock Concentration: If precipitation persists, try preparing a less concentrated stock solution in your organic solvent.
High Background in Assays Compound interference with assay reagents.1. Run Compound-Only Controls: Include controls with the compound in the assay medium without cells to check for direct reactions with assay components.2. Check for Autofluorescence: If using fluorescence-based assays, check if the compound itself is fluorescent at the excitation and emission wavelengths used.
Inconsistent or Non-reproducible Results Degradation of the compound, variability in cell seeding, or pipetting errors.1. Freshly Prepare Solutions: Prepare fresh dilutions of the compound from the stock solution for each experiment.2. Ensure Homogeneous Cell Seeding: Properly mix the cell suspension before plating to ensure an equal number of cells in each well.3. Calibrate Pipettes: Regularly check and calibrate your pipettes to ensure accurate liquid handling.
Unexpected Cytotoxicity at Low Concentrations High sensitivity of the cell line, or toxic effects of the solvent.1. Solvent Toxicity Control: Include a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment to assess its toxicity.[3]2. Use a More Resistant Cell Line: If feasible, consider using a different cell line that may be less sensitive to the compound or solvent.

Experimental Protocols

Protocol 1: Solubility Assay in Cell Culture Medium

This protocol helps determine the maximum soluble concentration of this compound in your specific cell culture medium.

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.[1]

  • Prepare a Working Stock Solution: Dilute the 10 mM stock solution in your cell culture medium to create a top working concentration (e.g., 1 mM). Visually inspect for any immediate precipitation. If precipitation occurs, lower the concentration of the working stock.[2]

  • Create Serial Dilutions: Prepare a series of serial dilutions of the working stock solution in your cell culture medium in sterile microcentrifuge tubes.

  • Incubate: Incubate the tubes under your experimental conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 24 hours).

  • Centrifuge: After incubation, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any precipitated compound.

  • Analyze Supernatant: Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as HPLC or spectrophotometry. The highest concentration that remains in solution is the maximum soluble concentration.

Protocol 2: MTT Cytotoxicity Assay

This protocol is used to assess the effect of this compound on cell viability.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation

Table 1: Reported In Vitro Activity of this compound

Cell LineAssayIC50 (µg/mL)IC50 (µM)Reference
HCT116Cytotoxicity34.36~114.4[1]
HepG2Cytotoxicity38.51~128.2[1]

Molecular Weight of this compound: 300.35 g/mol [1]

Mandatory Visualizations

Signaling Pathways

Polymethoxylated flavonoids have been shown to modulate various signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.[7][8]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors TMF (2S)-3',4',7- Trimethoxyflavan TMF->RAF Inhibition Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Caption: Potential inhibition of the MAPK signaling pathway by this compound.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Cycle_Survival Cell Cycle Progression & Cell Survival mTOR->Cell_Cycle_Survival TMF (2S)-3',4',7- Trimethoxyflavan TMF->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare 10 mM Stock Solution in DMSO Solubility_Assay Determine Max Solubility in Culture Medium Stock_Solution->Solubility_Assay Cell_Seeding Seed Cells in 96-well Plate Solubility_Assay->Cell_Seeding Treatment Treat Cells with Serial Dilutions of Compound Cell_Seeding->Treatment Incubation Incubate for Desired Time (e.g., 24, 48, 72h) Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Read_Absorbance Measure Absorbance at 570 nm MTT_Assay->Read_Absorbance Data_Analysis Calculate % Viability and Determine IC50 Read_Absorbance->Data_Analysis

References

Stability issues of (2S)-3',4',7-Trimethoxyflavan in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (2S)-3',4',7-Trimethoxyflavan in Dimethyl Sulfoxide (DMSO). This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their experiments.

Troubleshooting Guide

Users may encounter variability in experimental results when working with this compound. This guide addresses common issues related to its stability in DMSO solutions.

IssuePotential CauseRecommended Solution
Low or inconsistent biological activity Degradation of the flavan (B184786) due to improper storage or handling of the DMSO stock solution.Prepare fresh stock solutions for each experiment. If storing, aliquot into single-use vials to minimize freeze-thaw cycles and store at -80°C, protected from light.[1]
Precipitation of the compound in aqueous media Low aqueous solubility of this compound.Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) and consistent across all experimental and control groups.[1]
Color change observed in the stock solution Potential oxidation or degradation of the flavan. This can be accelerated by exposure to light, air (oxygen), or contaminants in the DMSO.[2][3]Use high-purity, anhydrous DMSO to prepare solutions.[1] Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1] Consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon).
Variability between experimental replicates Inconsistent handling of the compound, such as different exposure times to light or ambient temperature. Repeated freeze-thaw cycles of the main stock solution can also lead to degradation.[4][5]Standardize the handling protocol for all samples. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.[1]

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl Sulfoxide (DMSO) is a commonly used and effective solvent for dissolving flavonoids and similar compounds for in vitro studies due to its ability to dissolve a wide range of polar and nonpolar compounds.[6][7] It is recommended to use high-purity, anhydrous DMSO to minimize potential degradation.[1]

2. How should I store the DMSO stock solution of this compound to ensure its stability?

For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[1] To avoid the detrimental effects of repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1][4] All solutions should be protected from light to prevent photodegradation.[2]

3. Can the water content in DMSO affect the stability of this compound?

Yes, the presence of water in DMSO can be a significant factor in causing compound degradation over time.[8][9] Therefore, using anhydrous DMSO and minimizing the exposure of the stock solution to atmospheric moisture is recommended.

4. How can I verify the stability of my this compound stock solution?

To confirm the stability of your compound under your specific experimental and storage conditions, you can perform a stability study. This typically involves incubating the compound in DMSO under your storage conditions (e.g., -20°C, 4°C, room temperature) and quantifying its concentration at different time points using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]

5. What are the potential degradation pathways for flavonoids like this compound?

Experimental Protocols

Protocol for Stability Assessment of this compound in DMSO via HPLC

This protocol outlines a method to determine the stability of this compound in a DMSO stock solution under various storage conditions.

Materials:

  • This compound

  • Anhydrous DMSO (HPLC grade)

  • Amber HPLC vials

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

  • Aliquoting: Aliquot the stock solution into multiple amber HPLC vials.

  • Initial Analysis (t=0): Immediately analyze one of the freshly prepared aliquots by HPLC to determine the initial concentration.

  • Storage Conditions: Store the remaining aliquots under the desired conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature), ensuring they are protected from light.

  • Time-Point Analysis: At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage condition and analyze it by HPLC.

  • HPLC Analysis:

    • Dilute the sample with the mobile phase to a concentration within the linear range of the detector.

    • Inject the sample into the HPLC system.

    • Separate the compound using an appropriate gradient of acetonitrile and water (with a modifier like 0.1% formic acid).

    • Monitor the elution of the compound at its maximum absorbance wavelength.

  • Data Analysis:

    • Calculate the peak area of this compound at each time point.

    • Determine the percentage of the compound remaining at each time point relative to the initial concentration (t=0).

    • Plot the percentage of remaining compound against time for each storage condition.

Quantitative Data Presentation

The following table is a template for presenting the stability data obtained from the experimental protocol described above.

Table 1: Stability of this compound in DMSO at Various Temperatures

Storage ConditionTime Point% Remaining (Mean ± SD)
-80°C 0100
1 weekData
1 monthData
-20°C 0100
1 weekData
1 monthData
4°C 0100
1 weekData
1 monthData
Room Temperature 0100
24 hoursData
1 weekData

Data to be filled in by the researcher based on experimental results.

Visualizations

experimental_workflow prep Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot into Amber Vials prep->aliquot t0 Analyze t=0 Sample via HPLC aliquot->t0 storage Store Aliquots at: -80°C, -20°C, 4°C, RT aliquot->storage data Calculate % Remaining vs. Time t0->data analysis Analyze Samples at Time Points via HPLC storage->analysis analysis->data

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic start Inconsistent Experimental Results? check_storage Check Stock Solution Storage Conditions start->check_storage check_handling Review Experimental Handling Procedures start->check_handling improper_storage Improper Storage: - Light Exposure - Freeze/Thaw Cycles - Wrong Temperature check_storage->improper_storage inconsistent_handling Inconsistent Handling: - Variable Incubation - Different DMSO % check_handling->inconsistent_handling degradation Compound Degradation improper_storage->degradation solution1 Solution: - Aliquot stock - Store at -80°C - Protect from light degradation->solution1 solution2 Solution: - Standardize protocols - Use fresh dilutions degradation->solution2 inconsistent_handling->degradation

Caption: Troubleshooting logic for stability issues.

References

Preventing precipitation of (2S)-3',4',7-Trimethoxyflavan in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of (2S)-3',4',7-Trimethoxyflavan in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the physicochemical properties of this compound and how do they affect its aqueous solubility?

This compound is a methoxylated flavan (B184786). Its chemical structure, particularly the presence of three methoxy (B1213986) groups and the flavan backbone, contributes to its hydrophobic nature and consequently, low aqueous solubility. The methoxy groups, while slightly increasing polarity compared to a non-substituted ring, primarily enhance lipophilicity, which can lead to precipitation in aqueous media.

Table 1: Predicted Physicochemical Properties of Methoxy-Flavonoids and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted Water Solubility
7-Hydroxy-2',3',4'-trimethoxyisoflavanC₁₈H₂₀O₅316.353.227.75 mg/L
3',4',7-TrimethoxyflavoneC₁₈H₁₆O₅312.323.3Low
This compoundC₁₈H₂₀O₄300.35-Predicted to be low

Note: Experimental data for this compound is limited. Data for structurally similar compounds is provided for estimation.

Q2: Why is my this compound precipitating out of my aqueous buffer?

Precipitation of this compound from aqueous solutions is most commonly due to its low intrinsic solubility. Several factors can exacerbate this issue:

  • High Concentration: Exceeding the solubility limit of the compound in the specific aqueous medium.

  • pH of the Solution: Flavonoids can have ionizable groups, and their solubility can be pH-dependent.

  • Temperature: Solubility of most compounds is temperature-dependent. A decrease in temperature can lead to precipitation.

  • Buffer Composition: The presence of certain salts or other components in the buffer can affect the solubility of the compound (salting-out effect).

  • Solvent Shock: If the compound is initially dissolved in an organic solvent and then rapidly diluted into an aqueous buffer, it can cause immediate precipitation.

Troubleshooting Guides

Issue 1: Precipitation observed immediately upon adding this compound stock solution to the aqueous medium.

This is a common issue known as "solvent shock" that occurs when a compound dissolved in a good organic solvent is rapidly introduced into a poor solvent (in this case, water).

dot

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: The compound dissolves initially but precipitates over time.

This suggests that the solution is supersaturated or that the compound is unstable under the experimental conditions.

dot

Caption: Troubleshooting workflow for delayed precipitation.

Strategies to Prevent Precipitation

If the troubleshooting steps above are insufficient, the following formulation strategies can be employed to increase the aqueous solubility of this compound.

dot

G cluster_0 Solubility Enhancement Strategies Co-solvency Co-solvency pH Adjustment pH Adjustment Solid Dispersion Solid Dispersion Cyclodextrin Complexation Cyclodextrin Complexation Aqueous Solution Aqueous Solution Aqueous Solution->Co-solvency Add water-miscible organic solvent Aqueous Solution->pH Adjustment Modify buffer pH Aqueous Solution->Solid Dispersion Disperse in a hydrophilic carrier Aqueous Solution->Cyclodextrin Complexation Encapsulate in cyclodextrin

Caption: Key strategies to enhance the solubility of hydrophobic compounds.

Co-solvency

The addition of a water-miscible organic solvent (co-solvent) can significantly increase the solubility of hydrophobic compounds.

Table 2: Common Co-solvents for Flavonoid Solubilization

Co-solventTypical Starting Concentration (v/v) in final solutionNotes
Dimethyl sulfoxide (B87167) (DMSO)0.1% - 1%Potent solvent, but can have cellular effects at higher concentrations.
Ethanol (B145695)1% - 10%Generally well-tolerated in many biological systems.
Polyethylene glycol 400 (PEG 400)5% - 20%A non-volatile and less toxic option.
Propylene glycol5% - 20%Similar properties to PEG 400.
pH Adjustment

The solubility of flavonoids can be influenced by the pH of the aqueous medium, especially if they possess ionizable hydroxyl groups. Although this compound lacks free hydroxyl groups for significant ionization, slight pH adjustments can sometimes influence solubility by affecting the overall charge distribution and interactions with the solvent.

Solid Dispersions

Creating a solid dispersion involves dispersing the hydrophobic compound in a hydrophilic carrier at a solid state. This can enhance solubility by reducing particle size to a molecular level and improving wettability.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes that are more water-soluble.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

Objective: To determine the optimal co-solvent and its concentration to maintain this compound in solution.

Materials:

  • This compound

  • DMSO

  • Ethanol (95% or absolute)

  • PEG 400

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vortex mixer

  • Spectrophotometer or HPLC for quantification

Procedure:

  • Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).

  • Prepare a series of aqueous buffer solutions containing different concentrations of a co-solvent (e.g., 1%, 2%, 5%, 10% v/v of ethanol).

  • To each co-solvent/buffer solution, add a small aliquot of the this compound stock solution to achieve the desired final concentration.

  • Vortex the solutions vigorously for 1 minute.

  • Allow the solutions to equilibrate at the desired experimental temperature for at least 1 hour.

  • Visually inspect for any precipitation.

  • For a quantitative assessment, centrifuge the samples to pellet any precipitate and measure the concentration of the compound in the supernatant using a validated analytical method (see Protocol 3 or 4).

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound to enhance its aqueous solubility.

Materials:

Procedure:

  • Accurately weigh this compound and the hydrophilic carrier (e.g., PVP K30) in a desired ratio (e.g., 1:1, 1:5, 1:10 w/w).

  • Dissolve both the compound and the carrier in a minimal amount of a common volatile solvent (e.g., methanol or ethanol) in a round-bottom flask.

  • Once completely dissolved, evaporate the solvent using a rotary evaporator or by placing the flask in a water bath at a temperature below the boiling point of the solvent.

  • Continue evaporation until a thin, solid film is formed on the wall of the flask.

  • Further dry the solid dispersion under vacuum for several hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.

  • Store the resulting powder in a desiccator.

  • To use, weigh the desired amount of the solid dispersion powder and dissolve it in the aqueous medium.

Protocol 3: Quantification of this compound using UV-Vis Spectrophotometry

Objective: To determine the concentration of this compound in a solution.

Materials:

  • This compound standard

  • Methanol or Ethanol (spectrophotometric grade)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a standard stock solution of this compound in methanol or ethanol (e.g., 1 mg/mL).

  • Perform a wavelength scan (e.g., from 200 to 400 nm) of a diluted standard solution to determine the wavelength of maximum absorbance (λmax).

  • Prepare a series of standard solutions of known concentrations by diluting the stock solution.

  • Measure the absorbance of each standard solution at the determined λmax.

  • Create a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the unknown sample (ensure it is appropriately diluted to fall within the range of the calibration curve).

  • Determine the concentration of the unknown sample using the equation of the line from the calibration curve.

Protocol 4: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify this compound in a sample, particularly in complex mixtures.

Materials:

  • This compound standard

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid or acetic acid (optional, for mobile phase modification)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Method Development (Example Conditions):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start with a higher percentage of A and gradually increase B.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined from the UV-Vis spectrum (see Protocol 3).

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions and create a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the filtered sample solution.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Improving peak resolution in chiral separation of 3',4',7-Trimethoxyflavan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak resolution in the chiral separation of 3',4',7-Trimethoxyflavan.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the chiral separation of flavanones like 3',4',7-Trimethoxyflavan?

The three primary factors that can be manipulated to improve chiral separation are the Chiral Stationary Phase (CSP), the mobile phase composition, and the column temperature.[1][2] The choice of CSP is often the most critical factor as its chiral recognition mechanism is fundamental to achieving separation.[2][3] Mobile phase components, including the type and concentration of organic modifiers and additives, significantly impact selectivity.[2] Temperature affects the thermodynamics of the interaction between the enantiomers and the CSP, influencing both retention and selectivity.[1][2]

Q2: Which type of Chiral Stationary Phase (CSP) is most effective for separating flavanones?

Polysaccharide-based CSPs, particularly those with cellulose (B213188) or amylose (B160209) derivatives, are the most popular and often the most successful columns for separating flavanone (B1672756) enantiomers.[1][4][5] These CSPs, such as Chiralcel® and Chiralpak® series, offer a wide range of selectivities for these types of compounds under normal phase, reversed-phase, and polar organic modes.[4][6] The selection of the specific polysaccharide backbone (amylose vs. cellulose) and the carbamate (B1207046) derivative can have a significant impact on resolution.[1]

Q3: Should I use normal-phase or reversed-phase chromatography for this separation?

The choice between normal-phase (NP) and reversed-phase (RP) depends on the specific goals and the properties of the analyte.[2]

  • Normal-Phase (NP): Often provides higher selectivity for chiral separations of flavonoids.[4][5] Common mobile phases consist of n-hexane or other alkanes with an alcohol modifier like isopropanol (B130326) (IPA) or ethanol (B145695).[4][7]

  • Reversed-Phase (RP): Uses aqueous mobile phases with organic modifiers like acetonitrile (B52724) or methanol.[3][8] This mode is highly compatible with mass spectrometry (MS) detection and can be beneficial for polar or ionizable analytes.[9]

A screening process that evaluates both NP and RP modes is the most prudent approach to find the optimal separation conditions.[1]

Q4: How does temperature impact the resolution of enantiomers?

Temperature has a significant and sometimes unpredictable effect on chiral separations.[1][3] Unlike standard reversed-phase chromatography, where increasing temperature typically sharpens peaks but may reduce retention, in chiral separations, both increasing and decreasing the temperature can improve resolution.[3][10] Lower temperatures often enhance chiral selectivity by strengthening the weaker bonding forces responsible for separation.[10] Conversely, in some cases, elevated temperatures have been shown to increase both retention and separation factors.[11] Therefore, it is a valuable parameter to screen systematically (e.g., in increments from 15°C to 40°C).[7]

Q5: Can the elution order of the enantiomers be reversed?

Yes, the elution order of enantiomers can sometimes be inverted.[7] This can be achieved by changing the chiral stationary phase, altering the mobile phase composition (e.g., switching from isopropanol to ethanol as the modifier), or adjusting the column temperature.[7][12]

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of 3',4',7-Trimethoxyflavan.

Issue 1: No Separation or Poor Resolution (Rs < 1.5)

Possible Causes & Solutions

  • Inappropriate CSP: The selected stationary phase may not provide sufficient stereoselectivity for 3',4',7-Trimethoxyflavan.[3]

    • Solution: Screen a variety of polysaccharide-based columns (both cellulose and amylose-based) to find one with better chiral recognition.[1][7]

  • Suboptimal Mobile Phase: The mobile phase composition is critical for achieving separation.[3]

    • Solution (Normal Phase): Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol). Decreasing the alcohol percentage often increases retention and can improve resolution.[7] Also, consider switching the type of alcohol modifier, as this can alter selectivity.[7]

    • Solution (Reversed Phase): Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.[2] If the compound is ionizable, use a buffer to control the pH.[2]

  • Incorrect Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations.[3]

    • Solution: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min or lower) often leads to better resolution by allowing more time for interactions between the analytes and the CSP.[7][10]

  • Inadequate Temperature Control: Temperature fluctuations can negatively impact resolution and reproducibility.[3]

    • Solution: Use a column oven to maintain a stable temperature.[3] Systematically evaluate a range of temperatures (e.g., 15°C, 25°C, 40°C) to find the optimum for your separation.[2][7]

Issue 2: Broad or Tailing Peaks

Possible Causes & Solutions

  • Column Overload: Injecting too much sample is a common cause of peak broadening and tailing.[3][7]

    • Solution: Reduce the injection volume or dilute the sample concentration and reinject.[7]

  • Secondary Interactions: Unwanted interactions, such as those with residual silanols on silica-based CSPs, can cause peak tailing.[3]

    • Solution: For basic compounds, add a small amount of a basic modifier like diethylamine (B46881) (DEA) to the mobile phase. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) or formic acid may help.[2][12]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[2]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[2][7]

Data & Experimental Protocols

Table 1: Recommended Starting Conditions for Chiral Screening

This table provides suggested starting points for developing a separation method for 3',4',7-Trimethoxyflavan, based on general protocols for flavanones.

ParameterNormal Phase (NP)Reversed Phase (RP)Polar Organic (PO)
CSP Type Polysaccharide-based (e.g., Chiralpak® IA, IB; Chiralcel® OD-H, OJ-H)Polysaccharide-based (Immobilized)Polysaccharide-based (Immobilized)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Acetonitrile / Water (50:50, v/v)100% Acetonitrile or Methanol
Additive 0.1% DEA for basic/neutral analytes; 0.1% TFA for acidic analytes0.1% Formic Acid or use a buffer (e.g., 20mM Ammonium bicarbonate)None initially
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25°C25°C25°C
Detection UV at 254 nm or appropriate λmaxUV at 254 nm or appropriate λmaxUV at 254 nm or appropriate λmax
Table 2: Parameter Optimization and Expected Outcomes
Parameter AdjustedChangePotential Effect on ResolutionPotential Side Effect
Flow Rate DecreaseOften improves resolution.[7]Increases analysis time.[13]
Temperature DecreaseGenerally increases chiral selectivity.[10]May increase backpressure and run time.
Temperature IncreaseCan improve peak efficiency and sometimes resolution.[11]May decrease selectivity; risk of sample degradation.[13]
% Alcohol (NP) DecreaseIncreases retention, often improving resolution.[7]Significantly increases analysis time.
% Organic (RP) DecreaseIncreases retention, may improve resolution.Increases analysis time.
Injection Volume DecreaseReduces peak broadening/fronting from overload.[7]May decrease signal-to-noise ratio.
Experimental Protocol: Chiral Method Development Workflow

This protocol outlines a systematic approach to developing a robust chiral separation method.

  • Sample Preparation:

    • Prepare a racemic standard of 3',4',7-Trimethoxyflavan at a concentration of approximately 1 mg/mL.

    • Dissolve the standard in the initial mobile phase to be screened. If solubility is an issue, use a compatible solvent and keep the injection volume low.[7]

    • Filter the sample through a 0.45 µm syringe filter before injection.[13]

  • Initial Screening Phase:

    • Select a set of 3-5 polysaccharide-based chiral columns (e.g., Chiralpak® IA, Chiralpak® IB, Chiralcel® OD-H).

    • Equilibrate the first column with the starting Normal Phase mobile phase (e.g., n-Hexane:IPA 90:10) for at least 20-30 minutes or until a stable baseline is achieved.[14]

    • Inject the racemic standard and monitor the chromatogram for at least 30 minutes.[10]

    • If no separation is observed, repeat the process with other screening mobile phases (e.g., Reversed Phase, Polar Organic).

    • Repeat this screening process for each selected column.

  • Optimization Phase:

    • Select the column/mobile phase combination that shows the best initial or partial separation.

    • Mobile Phase Composition: Fine-tune the mobile phase ratio. In Normal Phase, adjust the alcohol percentage in small increments (e.g., from 10% to 8%, 5%, etc.).[7]

    • Flow Rate: Once a promising mobile phase is identified, optimize the flow rate. Test lower flow rates such as 0.7 mL/min and 0.5 mL/min to see if resolution improves.[7]

    • Temperature: Investigate the effect of column temperature. Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C) while keeping other parameters constant.[2]

  • Method Validation:

    • Once baseline resolution (Rs ≥ 1.5) is achieved, perform system suitability tests to ensure the method is robust and reproducible.

    • Assess parameters such as retention time stability, peak area precision, and resolution consistency across multiple injections.

Visualizations

TroubleshootingWorkflow node_start node_start node_process node_process node_decision node_decision node_solution node_solution Start Poor or No Resolution (Rs < 1.5) CheckCSP Is the CSP appropriate? Start->CheckCSP CheckMP Is the Mobile Phase optimized? CheckCSP->CheckMP Yes ScreenCSPs Screen different polysaccharide CSPs (Amylose & Cellulose) CheckCSP->ScreenCSPs No CheckFlow Is the flow rate optimal? CheckMP->CheckFlow Yes OptimizeMP Adjust % Modifier (e.g., %IPA in NP) Change Modifier Type CheckMP->OptimizeMP No CheckTemp Is the temperature controlled & optimized? CheckFlow->CheckTemp Yes OptimizeFlow Decrease Flow Rate (e.g., to 0.5 mL/min) CheckFlow->OptimizeFlow No Final Baseline Resolution Achieved CheckTemp->Final Yes OptimizeTemp Use column oven Test range (15-40°C) CheckTemp->OptimizeTemp No ScreenCSPs->CheckMP OptimizeMP->CheckFlow OptimizeFlow->CheckTemp OptimizeTemp->Final

Caption: A decision tree for troubleshooting poor peak resolution in chiral HPLC.

MethodDevelopmentWorkflow node_step node_step node_start_end node_start_end node_eval node_eval Start Start: Sample & Standard Prep Screening Phase 1: CSP & Mobile Phase Screening (NP, RP, PO modes) Start->Screening Eval1 Partial Separation Achieved? Screening->Eval1 Eval1->Screening No (Select new CSP) Optimization Phase 2: Parameter Optimization Eval1->Optimization Yes FineTuneMP Fine-tune Mobile Phase Ratio Optimization->FineTuneMP OptimizeFlow Optimize Flow Rate FineTuneMP->OptimizeFlow OptimizeTemp Optimize Temperature OptimizeFlow->OptimizeTemp Eval2 Resolution > 1.5? OptimizeTemp->Eval2 Eval2->FineTuneMP No (Re-optimize) End End: Method Validation Eval2->End Yes

Caption: A systematic workflow for chiral HPLC method development.

References

Minimizing off-target effects of (2S)-3',4',7-Trimethoxyflavan in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2S)-3',4',7-Trimethoxyflavan. The information provided is designed to help minimize and identify potential off-target effects in cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known and potential off-target effects of this compound?

While specific data for the (2S) enantiomer is limited, research on the racemic mixture (3',4',7-Trimethoxyflavone) and other structurally related flavonoids points to several potential off-target categories:

  • ABC Transporters: The most well-documented off-target for the closely related 3',4',7-Trimethoxyflavone is the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter. Inhibition of this transporter can reverse multidrug resistance in cancer cells[1][2][3]. It is plausible that this compound also interacts with BCRP and potentially other ABC transporters like P-glycoprotein (P-gp/MDR1)[4][5].

  • Cytochrome P450 (CYP) Enzymes: Flavonoids are known to inhibit various CYP450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds[6][7][8][9]. Inhibition of these enzymes can lead to altered cellular metabolism and drug-drug interactions in more complex systems.

  • General Assay Interference: Like many flavonoids, this compound may interfere with common cell-based assays. This can include autofluorescence, interference with reporter enzymes (e.g., luciferase), and non-specific interactions with proteins in colorimetric assays[10][12].

Q2: My results with this compound are inconsistent. What could be the cause?

Inconsistent results can arise from several factors:

  • Compound Stability and Solubility: Poor solubility or degradation of the compound in your cell culture medium can lead to variability. It is crucial to ensure complete solubilization and to prepare fresh dilutions for each experiment.

  • Cell Passage Number: High passage numbers can lead to phenotypic drift in cell lines, altering their response to treatment. It is recommended to use cells within a consistent and low passage number range.

  • Assay Interference: As mentioned in Q1, the compound may be directly interfering with your assay readout. It is important to run appropriate controls to test for this.

  • Undisclosed Off-Target Effects: The observed phenotype may be a result of an unknown off-target effect.

Q3: How can I differentiate between a true on-target effect and an off-target effect?

Distinguishing between on-target and off-target effects is a critical aspect of target validation. Here are some strategies:

  • Use of Orthogonal Assays: Confirm your findings using a different assay that measures a distinct downstream event of the same signaling pathway.

  • Structure-Activity Relationship (SAR) Studies: Test structurally related analogs of this compound that are known to be inactive against your primary target. If these analogs produce the same phenotype, it is likely an off-target effect.

  • Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your primary target. If this compound still elicits the same effect in these cells, it is acting through an off-target mechanism.

  • Rescue Experiments: If the compound is an inhibitor, overexpressing a resistant mutant of the target protein should rescue the cells from the compound's effects.

Troubleshooting Guides

This section provides guidance for specific issues you may encounter during your experiments.

Observed Problem Potential Cause Suggested Troubleshooting Steps
Unexpectedly high cytotoxicity Off-target inhibition of essential cellular machinery (e.g., kinases, CYP enzymes).1. Perform a dose-response curve over a wider range of concentrations to determine the therapeutic window. 2. Co-treat with a pan-caspase inhibitor to determine if the cytotoxicity is apoptosis-driven. 3. Screen for off-target kinase inhibition using a commercially available kinase panel. 4. Assess for inhibition of key CYP enzymes (see Protocol 2).
Reversal of drug resistance in cancer cells Inhibition of ABC transporters like BCRP/ABCG2.1. Confirm the expression of BCRP/ABCG2 and/or P-gp in your cell line. 2. Perform a substrate accumulation assay using a known fluorescent substrate for BCRP (e.g., Hoechst 33342) or P-gp (e.g., Rhodamine 123) (see Protocol 1). 3. Compare the effect of this compound with a known BCRP inhibitor (e.g., Ko143).
No observable on-target effect 1. Incorrect concentration range. 2. Low expression of the target protein in your cell line. 3. Poor compound stability or bioavailability in your assay system.1. Widen the concentration range in your dose-response experiments. 2. Confirm target expression via Western blot or qPCR. 3. Verify the stability of the compound in your cell culture medium over the time course of your experiment using techniques like HPLC.
High background in fluorescence-based assays Autofluorescence of the compound.1. Run a control plate with the compound in cell-free media to measure its intrinsic fluorescence at the assay wavelengths. 2. Subtract the background fluorescence from your experimental wells. 3. If the background is too high, consider switching to a non-fluorescence-based assay format (e.g., luminescence or absorbance).

Quantitative Data: Potential Off-Target Profile

The following table summarizes quantitative data for the off-target effects of 3',4',7-Trimethoxyflavone (TMF) , a close structural analog of this compound. This data can be used as a guide to anticipate potential off-target interactions.

Off-Target Class Specific Target Assay Type Reported Value (for TMF) Reference
ABC Transporter BCRP/ABCG2Reversal of SN-38 resistanceRI50 = 18 nM[1][2][3]

Disclaimer: This data is for the racemic mixture 3',4',7-Trimethoxyflavone. The activity of the (2S) enantiomer may differ. Researchers should experimentally verify these potential off-target effects for this compound in their specific assay systems.

Experimental Protocols

Protocol 1: Assessing Inhibition of BCRP/ABCG2-Mediated Efflux

This protocol describes a cell-based assay to determine if this compound inhibits the efflux of a fluorescent substrate by the BCRP/ABCG2 transporter.

Materials:

  • Cells with and without BCRP/ABCG2 expression (e.g., parental and BCRP-overexpressing cell lines).

  • This compound.

  • Known BCRP inhibitor (positive control, e.g., Ko143).

  • Hoechst 33342 (fluorescent BCRP substrate).

  • Cell culture medium.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed both parental and BCRP-overexpressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control in cell culture medium.

  • Treatment: Pre-incubate the cells with various concentrations of this compound, the positive control, or vehicle control for 1 hour at 37°C.

  • Substrate Addition: Add Hoechst 33342 to all wells at a final concentration of 5 µM and incubate for another 1-2 hours at 37°C, protected from light.

  • Fluorescence Measurement: Wash the cells with ice-cold PBS to remove extracellular dye. Add fresh PBS or medium and immediately measure the intracellular fluorescence using a plate reader (e.g., Ex: 350 nm, Em: 460 nm).

  • Data Analysis: An increase in intracellular fluorescence in the BCRP-overexpressing cells upon treatment with this compound indicates inhibition of BCRP-mediated efflux.

Protocol 2: General Cytochrome P450 Inhibition Assay

This protocol provides a general method to screen for inhibitory effects of this compound on major CYP450 isoforms using a commercially available luminescent assay kit (e.g., P450-Glo™ Assays).

Materials:

  • This compound.

  • P450-Glo™ Assay kit for the desired CYP isoform (e.g., CYP3A4, CYP2C9).

  • Recombinant human CYP enzymes.

  • Luminometer.

Procedure:

  • Reagent Preparation: Prepare the CYP enzyme/substrate mixture and the detection reagent according to the manufacturer's protocol.

  • Compound Dilution: Prepare a serial dilution of this compound in the appropriate buffer. Include a known inhibitor for the specific CYP isoform as a positive control.

  • Reaction Initiation: In a white 96-well plate, add the CYP enzyme/substrate mixture. Add this compound, the positive control, or vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C for the time specified in the manufacturer's protocol.

  • Detection: Add the detection reagent to each well to stop the reaction and generate a luminescent signal. Incubate as recommended.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: A decrease in the luminescent signal in the presence of this compound indicates inhibition of the CYP enzyme. Calculate the IC50 value from the dose-response curve.

Visualizations

experimental_workflow start Start: Observe Unexpected Phenotype check_assay Control for Assay Interference (e.g., autofluorescence) start->check_assay is_interference Interference Detected? check_assay->is_interference modify_assay Modify Assay or Choose Orthogonal Method is_interference->modify_assay Yes no_interference No Interference is_interference->no_interference No investigate_off_target Investigate Potential Off-Targets modify_assay->investigate_off_target no_interference->investigate_off_target abc_transporter ABC Transporter Inhibition? (e.g., BCRP/ABCG2) investigate_off_target->abc_transporter cyp_inhibition CYP450 Inhibition? investigate_off_target->cyp_inhibition kinase_inhibition Kinase Inhibition? investigate_off_target->kinase_inhibition target_validation Perform Target Validation (siRNA, Overexpression) abc_transporter->target_validation cyp_inhibition->target_validation kinase_inhibition->target_validation conclusion Conclusion: On-Target vs. Off-Target Effect target_validation->conclusion

Caption: Workflow for investigating unexpected cellular effects.

abc_transporter_inhibition cluster_cell Cell Membrane BCRP BCRP/ABCG2 Transporter Substrate_out Fluorescent Substrate (e.g., Hoechst 33342) BCRP->Substrate_out Substrate_in Substrate Accumulation (Increased Fluorescence) ADP ADP + Pi BCRP->ADP Substrate_out->BCRP Efflux Flavan_out This compound Flavan_out->BCRP Inhibition ATP ATP ATP->BCRP

Caption: Inhibition of BCRP/ABCG2-mediated substrate efflux.

References

Validation & Comparative

A Comparative Analysis of the Biological Effects of (2S)-3',4',7-Trimethoxyflavan and Other Flavans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of (2S)-3',4',7-Trimethoxyflavan and other related flavan (B184786) compounds. The information presented is curated from peer-reviewed scientific literature and is intended to serve as a resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development. Due to the limited availability of specific data on this compound, this guide will focus on the closely related and more extensively studied compound, 3',4',7-Trimethoxyflavone (TMF), and compare its biological effects with a range of other flavans, flavanones, and flavones.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the anticancer, antioxidant, and anti-inflammatory activities of various flavan derivatives. This allows for a direct comparison of their potency.

Table 1: Anticancer Activity of Selected Flavans
CompoundCancer Cell LineIC50 (µM)Reference
3',4',7-Trimethoxyflavone (TMF) K562/BCRP (human leukaemia)18 (RI50, nM)[1]
5-hydroxy-3',4',7-trimethoxyflavone (HTMF)K562/BCRP (human leukaemia)7.2 (RI50, nM)[1]
5-fluoro-3',4',7-trimethoxyflavone (FTMF)K562/BCRP (human leukaemia)25 (RI50, nM)[1]
5,3'-dihydroxy-3,6,7,8,4'-PentamethoxyflavoneMCF-7 (breast cancer)3.71 - 49.46[2]
4',5'-dihydroxy-5,7,3'-TrimethoxyflavoneHCC1954 (breast cancer)8.58[2]
Chrysosplenetin (5,4'-dihydroxy-3,6,7,3'-tetramethoxyflavone)MCF-7 (breast cancer)0.3[2]
3',4',5-TrihydroxyflavoneA549 (lung cancer), MCF-7 (breast cancer)10-50
5,6,7-trimethoxy-4'-hydroxyflavoneAspc-1 (pancreatic cancer)<10[3]

Note: RI50 represents the concentration of the compound causing a twofold reduction in drug sensitivity, indicating its ability to reverse multidrug resistance.

Table 2: Antioxidant and Anti-inflammatory Activity of Selected Flavans
CompoundAssayIC50 (µg/mL)Reference
2',4',4-TrihydroxychalconeAnti-butyrylcholinesterase26.55 ± 0.55[4]
3,3',4'-TrihydroxyflavoneNeutrophil oxidative burst inhibitionMost active in the series
3,5,7-TrihydroxyflavoneCOX-1 and COX-2 inhibitionEffective inhibitor
5,7-dihydroxy-3',4',5'-trimethoxyflavone (TMF)Lead-induced neurotoxicity mitigationEffective in vivo
3,5,6,7,3',4'-hexamethoxyflavone (QUE)NO and PGE2 production in LPS-induced RAW264.7 cellsDose-dependent inhibition (1-100 µM)

Key Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a reference for researchers looking to replicate or build upon these findings.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test flavan and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized solubilization buffer, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.[1]

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) or ethanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare various concentrations of the test flavan in the same solvent.

  • Reaction Mixture: Mix the DPPH working solution with the test compound solutions in a 96-well plate or cuvettes. A control containing only the DPPH solution and the solvent is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A decrease in absorbance indicates the scavenging of the DPPH radical by the test compound.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Western Blotting for Apoptotic Protein Expression

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. In the context of flavan research, it is often used to investigate the effect of these compounds on the expression of proteins involved in apoptosis, such as p53, Bcl-2, and Bax.

Protocol:

  • Cell Lysis: Treat cells with the flavan of interest and a control. After the incubation period, harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to extract the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.

  • Gel Electrophoresis: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific binding of antibodies.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p53, anti-Bcl-2, anti-Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH) to compare the expression levels of the target proteins between different treatment groups.

Signaling Pathways and Experimental Workflows

The biological effects of flavans are often mediated through their interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the relevant pathways and experimental workflows.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis cell_seeding Cell Seeding compound_treatment Flavan Treatment cell_seeding->compound_treatment mtt_assay MTT Assay (Viability) compound_treatment->mtt_assay dpph_assay DPPH Assay (Antioxidant) compound_treatment->dpph_assay western_blot Western Blot (Protein Expression) compound_treatment->western_blot Cell Lysis ic50_determination IC50/EC50 Determination mtt_assay->ic50_determination dpph_assay->ic50_determination Scavenging % protein_quantification Protein Quantification western_blot->protein_quantification Band Intensity

Caption: A typical experimental workflow for evaluating the biological activity of flavans.

nfkb_pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces Flavan Flavan (e.g., TMF) Flavan->IKK Inhibits

Caption: The NF-κB signaling pathway and a potential point of inhibition by flavans.

mapk_pathway cluster_stimuli Stress/Growth Factors cluster_cascade MAPK Cascade cluster_cellular_response Cellular Response Stress Oxidative Stress, Growth Factors MAPKKK MAPKKK (e.g., Raf) Stress->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) MAPK->Transcription_Factors Activates Cell_Response Cell Proliferation, Differentiation, Apoptosis Transcription_Factors->Cell_Response Regulates Flavan Flavan (e.g., TMF) Flavan->MAPKK Modulates

Caption: The MAPK signaling pathway, a key regulator of cellular processes often modulated by flavans.

References

Comparative Analysis of Trimethoxyflavone Isomers' Cytotoxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the cytotoxic effects of various trimethoxyflavone isomers on cancer cell lines, detailing experimental methodologies and associated signaling pathways. Please note that while the initial focus was on trimethoxyflavan isomers, a thorough literature search revealed a lack of specific cytotoxic data for this subclass. Therefore, this guide presents a comparative analysis of the closely related and more extensively studied trimethoxyflavone isomers.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention in oncological research for their potential as anticancer agents. Among these, trimethoxyflavones, characterized by a flavone (B191248) backbone with three methoxy (B1213986) groups, have demonstrated notable cytotoxic effects against various cancer cell lines. The position of these methoxy groups on the flavone structure plays a crucial role in their biological activity, influencing their potency and mechanism of action. This guide provides a comparative overview of the cytotoxicity of different trimethoxyflavone isomers, supported by available experimental data, to aid researchers, scientists, and drug development professionals in this field.

Data Presentation: Comparative Cytotoxicity of Trimethoxyflavone Isomers

The following table summarizes the available quantitative data on the cytotoxicity of various trimethoxyflavone isomers against different cancer cell lines. It is important to note that the data is collated from different studies, and direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions.

Trimethoxyflavone IsomerCell LineAssayIC50 (µM)Reference
5,6,7-TrimethoxyflavoneAspc-1 (Pancreatic)CTG5.30[1]
HCT-116 (Colon)CTG>10[1]
HepG-2 (Liver)CTG>10[1]
SUN-5 (Gastric)CTG>10[1]
3',4',7-TrimethoxyflavoneK562/BCRP (Leukemia)Not specified18 (RI50 in nm)[2]
5,7,4'-TrimethoxyflavoneSNU-16 (Gastric)Not specifiedNot specified[3]
HCT-15 (Colorectal)MTT~100[4]
2'-hydroxy-7,4',5'-trimethoxyflavoneA549 (Lung)Not specifiedNot specified[5]
AGS (Gastric)Not specifiedNot specified[5]
HT-29 (Colon)Not specifiedNot specified[5]
PC3 (Prostate)Not specifiedNot specified[5]

Disclaimer: The IC50 values presented above are from different studies and may not be directly comparable due to variations in experimental protocols, including cell seeding density, treatment duration, and specific assay conditions. RI50 refers to the concentration causing a twofold reduction in drug sensitivity.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cytotoxicity studies. Below are protocols for key experiments commonly used to evaluate the cytotoxic effects of flavonoids.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the trimethoxyflavone isomers or a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 20-28 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well and incubate the plates for 1.5-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100-130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the insoluble formazan crystals.

  • Absorbance Measurement: Measure the absorbance on a microplate reader at a wavelength of 492 nm or 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Apoptosis Detection: Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the trimethoxyflavone isomer at the desired concentration and for the appropriate duration to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Signaling Pathways in Trimethoxyflavone-Induced Apoptosis

Flavonoids, including trimethoxyflavones, often induce cytotoxicity in cancer cells by triggering apoptosis, a form of programmed cell death. The two primary apoptotic pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Experimental Workflow for Cytotoxicity and Apoptosis Assays

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis & Interpretation start Seed Cancer Cells in Multi-well Plates treatment Treat cells with Trimethoxyflavan Isomers (various concentrations and time points) start->treatment control Vehicle Control (e.g., DMSO) start->control mtt MTT Assay for Cell Viability treatment->mtt annexin Annexin V-FITC/PI Staining for Apoptosis treatment->annexin control->mtt control->annexin ic50 Calculate IC50 Values mtt->ic50 apoptosis_quant Quantify Apoptotic Cell Population annexin->apoptosis_quant pathway Investigate Apoptotic Signaling Pathways (e.g., Western Blot for caspases, Bcl-2 family) apoptosis_quant->pathway

Caption: A typical experimental workflow for evaluating the cytotoxicity and apoptotic effects of trimethoxyflavan isomers.

Intrinsic and Extrinsic Apoptosis Pathways

The diagram below illustrates the key components of the intrinsic and extrinsic apoptosis pathways that can be modulated by trimethoxyflavones.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor (e.g., Fas, TNFR) ligand->receptor disc DISC Formation (FADD, pro-caspase-8) receptor->disc caspase8 Caspase-8 (activated) disc->caspase8 bcl2 Bcl-2 family proteins (Bax/Bak activation, Bcl-2 inhibition) caspase8->bcl2 Bid cleavage caspase3 Caspase-3 (activated) caspase8->caspase3 stress Intracellular Stress (e.g., DNA damage, ROS) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, pro-caspase-9) cyto_c->apoptosome caspase9 Caspase-9 (activated) apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

Conclusion

The available data, primarily on trimethoxyflavone isomers, indicates that these compounds possess cytotoxic and pro-apoptotic activities against various cancer cell lines. The specific substitution pattern of the methoxy groups on the flavone backbone appears to be a key determinant of their potency and selectivity. Further research, particularly direct comparative studies under standardized conditions, is necessary to fully elucidate the structure-activity relationships of trimethoxyflavone isomers. Moreover, the exploration of trimethoxyflavan isomers as potential anticancer agents remains a promising yet underexplored area of research. This guide provides a foundational framework for researchers to design and interpret experiments aimed at evaluating the cytotoxic potential of these and other related flavonoid compounds.

References

Unveiling the Action of (2S)-3',4',7-Trimethoxyflavan: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A predictive analysis of the biological activity of (2S)-3',4',7-Trimethoxyflavan, based on comprehensive data from its flavone (B191248) counterpart and related flavonoid structures, offers valuable insights for researchers in drug discovery and development. While direct experimental data on this specific flavan (B184786) stereoisomer is limited, a comparative approach allows for the formulation of hypotheses regarding its mechanism of action and potential therapeutic applications.

This guide provides a detailed comparison of this compound with its well-studied flavone analog, 3',4',7-Trimethoxyflavone (TMF), and other relevant flavonoid alternatives. The primary focus is on the inhibition of the Breast Cancer Resistance Protein (BCRP/ABCG2), a key transporter implicated in multidrug resistance in cancer therapy. The information presented herein is intended to guide future experimental investigations into the bioactivity of this promising, yet understudied, flavan.

Mechanism of Action: Insights from the Flavone Analog

The predominant mechanism of action attributed to the structurally similar 3',4',7-Trimethoxyflavone (TMF) is the inhibition of the BCRP/ABCG2 efflux pump. This ATP-binding cassette (ABC) transporter actively extrudes a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. TMF has been shown to counteract this resistance through a dual mechanism:

  • Direct Inhibition of Efflux Activity: TMF competitively binds to the BCRP transporter, preventing it from pumping out anticancer drugs.

  • Suppression of BCRP Expression: Studies have indicated that TMF can also downregulate the expression of the BCRP protein at the cellular level.[1]

Due to the structural similarity, it is hypothesized that this compound may also exhibit inhibitory activity against BCRP. The key structural difference is the saturation of the C2-C3 bond in the C-ring of the flavan, which may influence the binding affinity and inhibitory potency compared to the flavone. Flavan-3-ols, another class of flavans, have demonstrated a range of biological activities, including neuroprotective and anti-inflammatory effects, suggesting that this compound could possess a broader pharmacological profile beyond BCRP inhibition.[2][3][4][5][6][7][8]

Comparative Analysis of BCRP Inhibition

To provide a quantitative perspective, the following table summarizes the BCRP inhibitory activities of 3',4',7-Trimethoxyflavone (TMF) and a key, more potent, alternative, 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF). The data is presented as the concentration required for a two-fold reduction in drug sensitivity (RI50).

CompoundChemical StructureBCRP Inhibitory Activity (RI50 in K562/BCRP cells towards SN-38)Reference
3',4',7-Trimethoxyflavone (TMF)
alt text
18 nM[1]
5-hydroxy-3',4',7-trimethoxyflavone (HTMF)
alt text
7.2 nM[1]

Note: Data for this compound is not currently available in published literature.

Signaling Pathways

Flavonoids are known to modulate various intracellular signaling pathways. While the specific pathways affected by this compound are yet to be elucidated, the known interactions of related flavonoids suggest potential targets. The diagram below illustrates a generalized signaling pathway for BCRP-mediated drug resistance and the putative points of intervention for a BCRP inhibitor like TMF.

BCRP_Inhibition_Pathway cluster_cell Cancer Cell cluster_inhibitor Inhibitor Action Chemo Chemotherapeutic Drug BCRP BCRP Transporter (ABCG2) Chemo->BCRP Substrate Drug_Efflux Drug Efflux BCRP->Drug_Efflux Chemo_Ext Extracellular Chemotherapeutic Drug Drug_Efflux->Chemo_Ext Efflux Apoptosis Apoptosis Intracellular_Drug->Apoptosis Induces TMF This compound (Hypothesized) TMF->BCRP Inhibits Efflux BCRP_Expression BCRP Gene Expression TMF->BCRP_Expression Suppresses (Hypothesized) BCRP_Expression->BCRP Leads to Chemo_Ext->Chemo Influx

Caption: Hypothesized mechanism of BCRP inhibition.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to characterize BCRP inhibitors.

BCRP-Mediated Drug Efflux Assay (Hoechst 33342 Accumulation)

This assay measures the ability of a compound to inhibit the efflux of the fluorescent dye Hoechst 33342, a known BCRP substrate.

Workflow:

Hoechst_Assay_Workflow A Seed BCRP-overexpressing cells (e.g., K562/BCRP) and parental cells in a 96-well plate B Incubate cells with test compound (this compound) at various concentrations A->B C Add Hoechst 33342 dye to all wells B->C D Incubate for a defined period (e.g., 60 minutes) at 37°C C->D E Wash cells to remove extracellular dye D->E F Measure intracellular fluorescence using a fluorescence plate reader E->F G Analyze data to determine the increase in dye accumulation F->G

Caption: Workflow for Hoechst 33342 accumulation assay.

Detailed Protocol:

  • Cell Culture: Culture BCRP-overexpressing cells (e.g., K562/BCRP) and the corresponding parental cell line (e.g., K562) in appropriate media.

  • Cell Seeding: Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 104 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., 0.1 to 100 µM) for 1 hour at 37°C. Include a positive control (e.g., Ko143, a known BCRP inhibitor) and a vehicle control (e.g., DMSO).

  • Dye Loading: Add Hoechst 33342 to each well to a final concentration of 5 µM and incubate for an additional 60 minutes at 37°C in the dark.

  • Washing: Centrifuge the plate, remove the supernatant, and wash the cells twice with ice-cold PBS.

  • Fluorescence Measurement: Resuspend the cells in PBS and measure the intracellular fluorescence using a fluorescence microplate reader with excitation at 355 nm and emission at 460 nm.

  • Data Analysis: Calculate the fold increase in Hoechst 33342 accumulation in the presence of the test compound compared to the vehicle control.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the test compound on the viability of cancer cells in the presence of a chemotherapeutic agent to assess the reversal of drug resistance.

Detailed Protocol:

  • Cell Seeding: Seed BCRP-overexpressing cells in a 96-well plate at a density of 5 x 103 cells per well and allow them to adhere overnight.

  • Compound and Drug Treatment: Treat the cells with a fixed concentration of the test compound in combination with a serial dilution of a chemotherapeutic drug (e.g., SN-38).

  • Incubation: Incubate the cells for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value of the chemotherapeutic agent in the presence and absence of the test compound. The reversal index (RI) is calculated as the ratio of the IC50 without the inhibitor to the IC50 with the inhibitor.

Western Blotting for BCRP Expression

This technique is used to quantify the expression level of the BCRP protein in cells after treatment with the test compound.

Detailed Protocol:

  • Cell Lysis: Treat BCRP-overexpressing cells with the test compound for a specified period (e.g., 48-72 hours). Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against BCRP overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Directions

While the direct mechanism of action of this compound remains to be experimentally validated, this comparative guide provides a strong rationale for its investigation as a potential BCRP inhibitor. The structural similarity to the potent BCRP inhibitor 3',4',7-Trimethoxyflavone suggests a high probability of similar activity. Future research should focus on the synthesis and biological evaluation of this compound to confirm its effect on BCRP-mediated multidrug resistance. Furthermore, exploring its potential neuroprotective and anti-inflammatory properties, as suggested by the activities of other flavans, could reveal a broader therapeutic potential for this compound. The experimental protocols detailed in this guide provide a clear roadmap for researchers to undertake these crucial investigations.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (2S)-3',4',7-Trimethoxyflavan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of bioactive compounds like (2S)-3',4',7-Trimethoxyflavan is paramount for quality control, pharmacokinetic studies, and standardization of herbal products. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode-Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful analytical techniques commonly employed for this purpose.

This guide provides an objective comparison of these methods, offering a framework for the cross-validation of analytical procedures for this compound and related flavonoid compounds. Cross-validation is essential to ensure that data is consistent and reliable, particularly when methods are transferred between laboratories or used interchangeably.[1]

Comparative Performance of Analytical Methods

The choice between HPLC-DAD and LC-MS/MS depends on the specific analytical requirements, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-DAD is a robust and widely accessible technique for flavonoid analysis, LC-MS/MS offers superior sensitivity and specificity, making it ideal for detecting trace amounts in complex biological matrices.[1][2][3][4]

The following table summarizes typical performance characteristics for each method, based on validation studies of structurally similar flavonoids.[5][6][7][8][9]

Validation Parameter HPLC-DAD (Diode-Array Detection) LC-MS/MS (Tandem Mass Spectrometry) Comments
Specificity Good; based on retention time and UV-Vis spectrum.Excellent; based on retention time and specific mass-to-charge (m/z) transitions.[10]LC-MS/MS provides higher confidence in peak identity, especially in complex matrices.
Linearity (R²) > 0.999[5]> 0.996[9]Both methods demonstrate excellent linearity over a defined concentration range.
Limit of Detection (LOD) ~0.075 - 0.17 µg/mL[5][11]< 1 ng/mLLC-MS/MS is significantly more sensitive, suitable for trace analysis.
Limit of Quantification (LOQ) ~0.1 - 0.5 µg/mL[5][8]~1 ng/mL[9]The lower LOQ of LC-MS/MS is crucial for pharmacokinetic studies.
Accuracy (% Recovery) 93 - 102%[5][6]95 - 101%[9]Both methods demonstrate high accuracy within acceptable limits.
Precision (% RSD) < 6% (Intra- & Interday)[5]< 7% (Intra- & Interday)[9]Both methods are highly precise and reproducible.
Instrumentation Cost ModerateHighThe capital and maintenance costs for LC-MS/MS systems are substantially higher.[2]

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of analytical methods.[12] Below are representative protocols for the analysis of this compound by HPLC-DAD and LC-MS/MS.

Protocol 1: HPLC-DAD Method

This method is adapted from established protocols for flavonoid quantification.[6][13]

1. Instrumentation & Conditions:

  • System: HPLC with a Diode-Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: Start with 30% B, increase to 70% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm - 350 nm (monitoring at a specific wavelength, e.g., 324 nm, for quantification).[8]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in methanol (B129727) to a final concentration of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations from 0.5 to 100 µg/mL.

  • Sample Preparation:

    • Extract the sample matrix (e.g., plant material, plasma) with a suitable solvent like methanol, potentially using ultrasonication to improve efficiency.[13]

    • Centrifuge the mixture to pellet solid debris.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.[13]

Protocol 2: LC-MS/MS Method

This method provides higher sensitivity and is suitable for complex biological samples.[9]

1. Instrumentation & Conditions:

  • System: Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.[3][4]

  • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A rapid gradient, for example, starting at 20% B and increasing to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

2. Mass Spectrometry:

  • Ion Source: Electrospray Ionization (ESI), positive or negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard must be determined via infusion and optimization.

3. Standard and Sample Preparation:

  • Standard Solutions: Prepare stock and working solutions as in the HPLC method, but at lower concentrations (e.g., 1 to 250 ng/mL).[9]

  • Sample Preparation: A solid-phase extraction (SPE) or liquid-liquid extraction may be required to clean up complex matrices like plasma and concentrate the analyte before injection.[8]

Method Cross-Validation Workflow

To ensure the interchangeability of the HPLC-DAD and LC-MS/MS methods, a cross-validation study should be performed. This involves analyzing the same set of samples, covering at least three different concentration levels (low, medium, and high), with both methods and comparing the results.[1] The agreement between the methods is then evaluated against pre-defined acceptance criteria.

G cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_hplc Method A cluster_lcms Method B cluster_eval Data Evaluation Sample Select Samples (Low, Medium, High Conc.) Prep Prepare Homogenous Aliquots Sample->Prep HPLC Analyze via HPLC-DAD Prep->HPLC LCMS Analyze via LC-MS/MS Prep->LCMS Compare Compare Quantitative Results (e.g., Bland-Altman Plot, % Difference) HPLC->Compare LCMS->Compare Criteria Assess Against Pre-defined Acceptance Criteria Compare->Criteria Decision Methods are Interchangeable Criteria->Decision Pass Fail Investigate Discrepancy Criteria->Fail Fail

Workflow for the cross-validation of two analytical methods.

References

In Vivo Efficacy of Trimethoxyflavanoids: A Comparative Analysis Against Established Neuroprotective Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of select trimethoxyflavanoids against established drugs in the context of neuroprotection. Due to the limited availability of in vivo data for (2S)-3',4',7-Trimethoxyflavan, this document focuses on closely related and structurally similar trimethoxyflavonoids, providing a valuable starting point for research and development in this area. The comparator drugs, Edaravone (B1671096), Donepezil, and Memantine, are well-established therapeutics for ischemic stroke and Alzheimer's disease, respectively, offering a benchmark for evaluating the potential of novel flavanoid-based compounds.

Comparative Efficacy Data

The following tables summarize the in vivo efficacy of select trimethoxyflavonoids in animal models of neurodegeneration and cognitive impairment, juxtaposed with data from established neuroprotective drugs.

Table 1: Efficacy in a Rodent Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)

Compound/DrugAnimal ModelDosageKey Efficacy EndpointsOutcome
Edaravone Rat3 mg/kgNeurological deficit score, Infarct volumeSignificant reduction in neurological deficits and infarct volume[1].
Edaravone Human (Clinical Trial)30mg b.i.d, i.v.Favorable outcome on modified Rankin Scale (mRS)68% of patients had a favorable outcome[2].
Edaravone Dexborneol Human (Meta-analysis)N/AClinical efficacy, NIHSS scoreSignificantly better clinical outcomes and lower NIHSS scores compared to control[3].

Note: Data for a specific trimethoxyflavanoid in an MCAO model was not available in the reviewed literature.

Table 2: Efficacy in a Rodent Model of Scopolamine-Induced Amnesia (Cognitive Impairment)

Compound/DrugAnimal ModelDosageKey Efficacy EndpointsOutcome
5,7-dihydroxy-3',4',5'-trimethoxyflavone (B191062) (TMF) Rat5 and 10 mg/kg, oralMorris Water Maze (Escape latency), Horizontal bar test (Motor function)Reversed lead-induced memory and motor deficits[4].
5,7,4'-trimethoxyflavone (TMF) Mouse10, 20, 40 mg/kgMorris Water Maze (Spatial memory)Enhanced spatial memory[5].
Donepezil Human (Clinical Trial)5 mg/d and 10 mg/dAlzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog)Statistically significant improvements in ADAS-cog scores[6][7].
Memantine Human (Clinical Trial)20 mg/daySevere Impairment Battery-Japanese version (SIB-J), Clinician's Interview-Based Impression of Change plus-Japanese version (CIBIC plus-J)Produced better outcomes on SIB-J and CIBIC plus-J versus placebo[8].
(2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone Mouse4 or 8 mg/kg/day, i.p.Morris water maze testSignificantly improved behavioral performance of D-galactose treated mice[9].

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model is a widely used method to induce focal cerebral ischemia, mimicking human stroke.

  • Animal Preparation : Male Sprague-Dawley rats are housed under controlled temperature and a 12-hour light/dark cycle with free access to food and water[10].

  • Anesthesia : Rats are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine mixture[10].

  • Surgical Procedure :

    • A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA)[10].

    • A filament, often silicon-coated, is introduced into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA)[11][12].

    • The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia[13].

  • Reperfusion : The filament is withdrawn to allow for blood flow restoration to the ischemic territory[14].

  • Outcome Assessment :

    • Neurological Deficit Scoring : Evaluated at 24 hours post-MCAO using a graded scoring system (e.g., 0 for no deficit to 5 for severe deficit) that assesses posture, circling, and forelimb flexion[15][16][17].

    • Infarct Volume Measurement : Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area, which is then quantified[10].

Scopolamine-Induced Amnesia Model in Mice

This model is used to screen for drugs with potential therapeutic benefits for cognitive impairment, particularly deficits in learning and memory.

  • Animal Preparation : Adult mice are housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water[18].

  • Induction of Amnesia : Scopolamine (B1681570) (typically 1 mg/kg) is administered intraperitoneally to induce a transient cholinergic blockade, leading to memory impairment[19].

  • Drug Administration : The test compound (e.g., trimethoxyflavanoid) or a standard drug (e.g., Donepezil) is administered prior to the scopolamine injection[20].

  • Behavioral Testing (Morris Water Maze) :

    • Apparatus : A circular pool filled with opaque water containing a hidden escape platform[21][22][23][24][25].

    • Acquisition Phase : Mice are trained over several days to find the hidden platform using spatial cues in the room. The time taken to find the platform (escape latency) is recorded[25].

    • Probe Trial : The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention[25].

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the in vivo studies described.

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascades cluster_2 Downstream Effects Trimethoxyflavan This compound Receptor Cell Surface Receptor Trimethoxyflavan->Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt MAPK MAPK Pathway Receptor->MAPK CREB CREB Activation PI3K_Akt->CREB Anti_Apoptosis Anti-Apoptosis PI3K_Akt->Anti_Apoptosis MAPK->CREB BDNF BDNF Expression CREB->BDNF Neuroprotection Neuroprotection BDNF->Neuroprotection Anti_Apoptosis->Neuroprotection

Caption: Hypothetical Signaling Pathway for Neuroprotection by this compound.

G cluster_0 Pre-clinical Model cluster_1 Treatment Groups cluster_2 Efficacy Assessment cluster_3 Outcome Animal_Model Rodent Model of Neurodegeneration (e.g., MCAO or Scopolamine-induced amnesia) Vehicle Vehicle Control Animal_Model->Vehicle Test_Compound This compound Animal_Model->Test_Compound Positive_Control Known Drug (e.g., Edaravone, Donepezil) Animal_Model->Positive_Control Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze) Vehicle->Behavioral_Tests Histological_Analysis Histological Analysis (e.g., Infarct Volume) Vehicle->Histological_Analysis Biochemical_Assays Biochemical Assays (e.g., Biomarker levels) Vehicle->Biochemical_Assays Test_Compound->Behavioral_Tests Test_Compound->Histological_Analysis Test_Compound->Biochemical_Assays Positive_Control->Behavioral_Tests Positive_Control->Histological_Analysis Positive_Control->Biochemical_Assays Data_Analysis Comparative Data Analysis Behavioral_Tests->Data_Analysis Histological_Analysis->Data_Analysis Biochemical_Assays->Data_Analysis

Caption: Experimental Workflow for In Vivo Efficacy Comparison.

References

Synergistic Effects of Methoxyflavones: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the synergistic potential of novel compounds is paramount. While direct experimental data on the synergistic effects of (2S)-3',4',7-Trimethoxyflavan in combination with other therapeutic agents remains limited in publicly available literature, this guide provides a comparative analysis of structurally and functionally similar methoxyflavones. By examining the synergistic activities of these related compounds, we can infer potential applications and guide future research for this compound.

The lipophilic nature of methoxyflavones, a class of flavonoids characterized by the presence of one or more methoxy (B1213986) groups, is a crucial determinant of their biological activity.[1][2][3] This structural feature enhances their ability to cross cellular membranes and interact with intracellular targets, contributing to their cytotoxic effects against various cancer cell lines.[1][2][3][4] Furthermore, the strategic placement of both hydroxyl and methoxy groups on the flavonoid backbone can lead to enhanced synergistic interactions and improved cytotoxicity.[1][2][3]

Synergism in Oncology: Methoxyflavones and Anticancer Agents

Methoxyflavones have demonstrated significant potential in synergistic combinations with conventional anticancer drugs, offering a promising strategy to enhance therapeutic efficacy and overcome drug resistance. A notable example is the structurally related compound, 5-Hydroxy-3',4',7-trimethoxyflavone, which has been shown to induce apoptosis in human breast cancer cells.[5]

Reversal of Multidrug Resistance

One of the key mechanisms by which methoxyflavones can exert synergistic effects is through the inhibition of multidrug resistance proteins, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). A study on 5-Hydroxy-3',4',7-trimethoxyflavone demonstrated its potent ability to reverse BCRP-mediated drug resistance, suggesting its potential to resensitize cancer cells to existing chemotherapeutics.[6]

Compound/CombinationCell LineTargetKey OutcomeReference
5-Hydroxy-3',4',7-trimethoxyflavoneHuman Breast Cancer (MCF-7)Apoptosis InductionIncreased cell death in a dose-dependent manner.[5]
5-Hydroxy-3',4',7-trimethoxyflavoneBCRP-expressing human leukaemia (K562/BCRP)BCRP/ABCG2Reversal of drug resistance to SN-38.[6]
Quercetin + CisplatinHuman Malignant MesotheliomaApoptosisEnhanced cytotoxicity.[7]
Quercetin + DoxorubicinNeuroblastoma & Ewing's SarcomaApoptosisIncreased therapeutic efficacy.[7]
Flavonoids + Paclitaxel (B517696)Various Cancer Cell LinesApoptosisSynergistic anticancer effects.[8][9]
Experimental Protocol: Assessing Reversal of BCRP-Mediated Drug Resistance

A common method to evaluate the reversal of drug resistance is to measure the intracellular accumulation of a fluorescent substrate of the transporter protein in the presence and absence of the test compound.

G cluster_workflow Experimental Workflow: BCRP Substrate Accumulation Assay A Seed BCRP-expressing cells (e.g., K562/BCRP) in 96-well plates B Pre-incubate cells with varying concentrations of this compound or other test compounds A->B C Add a fluorescent BCRP substrate (e.g., Hoechst 33342) B->C D Incubate for a defined period (e.g., 60 minutes) C->D E Wash cells to remove extracellular substrate D->E F Measure intracellular fluorescence using a plate reader E->F G Analyze data to determine the increase in substrate accumulation F->G

Workflow for BCRP substrate accumulation assay.

Synergism in Infectious Disease: Flavonoids and Antibiotics

The rising threat of antimicrobial resistance has spurred the search for new therapeutic strategies. Flavonoids, including methoxyflavones, have emerged as promising candidates for combination therapy with antibiotics to combat resistant bacterial strains.[10][11][12][13][14] The synergistic effect often stems from the flavonoid's ability to disrupt the bacterial cell membrane, thereby increasing the intracellular concentration of the antibiotic.[10]

FlavonoidAntibioticBacterial StrainKey OutcomeReference
QuercetinErythromycinMethicillin-resistant Staphylococcus aureus (MRSA)Four-fold decrease in the Minimum Inhibitory Concentration (MIC) of the antibiotic.[10]
NaringeninErythromycinStaphylococcus aureusSynergistic effects observed.[10]
LuteolinCiprofloxacinStaphylococcus aureusReduction in the MIC of the antibiotic.[12][13]
ApigeninLevofloxacinPseudomonas aeruginosaSynergistic interactions.[12]
Experimental Protocol: Checkerboard Assay for Synergy

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

G cluster_workflow Experimental Workflow: Checkerboard Assay A Prepare serial dilutions of the flavonoid and the antibiotic in a 96-well plate B Create a checkerboard pattern with decreasing concentrations of both agents along the axes A->B C Inoculate each well with a standardized bacterial suspension B->C D Incubate the plate under appropriate conditions C->D E Determine the MIC of each agent alone and in combination D->E F Calculate the Fractional Inhibitory Concentration Index (FICI) E->F G Interpret the FICI value to determine the nature of the interaction (synergy, additive, etc.) F->G G cluster_pathway Potential Signaling Pathway Modulation by Methoxyflavones cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 Methoxyflavone This compound (or related compounds) NFkB_Pathway NF-κB Pathway Methoxyflavone->NFkB_Pathway Inhibition MAPK_Pathway MAPK Pathway Methoxyflavone->MAPK_Pathway Inhibition TLR4->NFkB_Pathway TLR4->MAPK_Pathway Gene_Expression Gene Expression of Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) NFkB_Pathway->Gene_Expression MAPK_Pathway->Gene_Expression

References

Safety Operating Guide

Standard Operating Procedure: Disposal of (2S)-3',4',7-Trimethoxyflavan

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed procedures for the safe and proper disposal of (2S)-3',4',7-Trimethoxyflavan, catering to researchers, scientists, and drug development professionals. The following guidelines are based on the safety profiles of structurally similar flavonoid compounds and general best practices for laboratory chemical waste management. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated, treating the compound as hazardous.

Hazard Assessment and Waste Characterization

Based on the data for analogous compounds such as 5,6,7-trimethoxyflavone (B192605) and other methoxyflavones, this compound should be handled as a hazardous substance. The primary hazards are presumed to be:

  • Acute Oral Toxicity : Harmful if swallowed.

  • Skin Irritation : Causes skin irritation.[1]

  • Eye Irritation : Causes serious eye irritation.[1]

  • Respiratory Irritation : May cause respiratory irritation.[1]

  • Environmental Hazards : Potential for long-lasting harmful effects on aquatic life.

Therefore, all waste containing this compound, including pure compound, contaminated labware, and solutions, must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

Personal Protective Equipment (PPE)

When handling this compound waste, the following PPE is mandatory:

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection : Safety glasses with side shields or goggles.

  • Skin and Body Protection : A standard laboratory coat. Ensure skin is not exposed.

  • Respiratory Protection : Use in a well-ventilated area, such as a chemical fume hood.[1][2] If significant dust is generated, a respirator may be necessary.

Disposal Procedures

Step 1: Segregate the Waste

Keep all waste streams containing this compound separate from other laboratory waste to prevent accidental reactions.[3]

Step 2: Package the Waste

  • Solid Waste:

    • Collect pure this compound and grossly contaminated solids (e.g., weighing paper, contaminated silica (B1680970) gel) in a dedicated, leak-proof, and sealable container.[4]

    • The container must be made of a material compatible with the chemical.

    • Do not overfill the container; a general guideline is to fill to no more than 90% capacity.[5]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, leak-proof container designated for halogen-free organic solvent waste (assuming it was dissolved in a non-halogenated solvent).[3]

    • Ensure the container is compatible with the solvent used. Do not store acidic or basic solutions in metal containers.[5]

    • The pH of aqueous solutions should be between 6 and 9 before collection, if feasible and safe to adjust.[4] However, given the nature of this compound, it will likely be in an organic solvent.

  • Contaminated Labware (Sharps and Non-Sharps):

    • Non-sharps (e.g., gloves, paper towels): Place in a designated hazardous waste bag or container for incineration.[6]

    • Sharps (e.g., needles, contaminated glassware): Dispose of in a puncture-resistant sharps container clearly labeled as containing hazardous chemical waste.

    • Empty Containers : The original container of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[7] After rinsing, deface the label and dispose of the container as solid waste or according to your institution's guidelines for empty chemical containers.[8]

Step 3: Label the Waste Container

Properly label all waste containers with the following information:[7][9]

  • The words "Hazardous Waste."

  • The full chemical name: "this compound." Avoid abbreviations.

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container (accumulation start date).

  • The name of the principal investigator or laboratory contact.

  • Associated hazards (e.g., "Toxic," "Irritant").

Step 4: Store the Waste

Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[5] The storage area should be under the control of laboratory personnel and away from ignition sources.

Step 5: Arrange for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[4][10] Follow their specific procedures for waste pickup requests. All hazardous waste must be transported and disposed of by a licensed waste disposal facility.[1][5]

Disposal Data Summary

ParameterGuidelineSource
Waste Classification Hazardous WasteBased on similar compound SDS
Solid Disposal Collect in a labeled, sealed container for EHS pickup.[4][8]
Liquid Disposal Collect in a labeled, sealed container for EHS pickup. Do not dispose down the sewer.[2]
PPE Requirement Gloves, eye protection, lab coat. Use in a fume hood.[1]
Empty Container Management Triple-rinse with a suitable solvent, collect rinsate as hazardous waste, deface label.[7][8]
Accidental Spill Absorb with inert material, collect in a sealed container for disposal. Prevent entry into waterways.[2]

Disposal Workflow Diagram

G Figure 1. Disposal Decision Workflow for this compound cluster_0 Waste Generation & Characterization cluster_1 Segregation & Packaging cluster_2 Storage & Disposal A Waste Generated (Solid, Liquid, Contaminated Labware) B Characterize as Hazardous Waste (Assumed Toxic, Irritant) A->B C1 Solid Waste B->C1 C2 Liquid Waste B->C2 C3 Contaminated Labware B->C3 D1 Package in Labeled, Sealed Container C1->D1 D2 Package in Labeled, Leak-Proof Container C2->D2 D3 Segregate Sharps & Non-Sharps into Appropriate Containers C3->D3 E Store in Designated Satellite Accumulation Area D1->E D2->E D3->E F Contact EHS for Pickup E->F G Final Disposal at Approved Waste Facility F->G

Caption: Disposal Decision Workflow for this compound

References

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